Product packaging for 5-Methylthiophene-3-carboxylic acid(Cat. No.:CAS No. 19156-50-4)

5-Methylthiophene-3-carboxylic acid

Cat. No.: B102785
CAS No.: 19156-50-4
M. Wt: 142.18 g/mol
InChI Key: VFORWJLUXKGLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2S B102785 5-Methylthiophene-3-carboxylic acid CAS No. 19156-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFORWJLUXKGLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172684
Record name 3-Thiophenecarboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-50-4
Record name 5-Methyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19156-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019156504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenecarboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylthiophene-3-carboxylic acid (CAS: 19156-50-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylthiophene-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document collates available data on its synthesis, purification, and physicochemical and spectroscopic properties, offering a valuable resource for researchers and developers in the field.

Core Compound Information

PropertyValue
CAS Number 19156-50-4
Chemical Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol [1]
IUPAC Name This compound
Physical Form Solid[1]

Synthesis and Purification

A potential synthetic pathway could be envisioned starting from propionaldehyde, a cyanoacetate derivative, and sulfur, followed by hydrolysis. A generalized workflow for such a multi-step synthesis is presented below.

Synthesis_Workflow Reactants Propionaldehyde + Cyanoacetate Derivative + Sulfur Intermediate Substituted Thiophene Ester Reactants->Intermediate Gewald Reaction Product This compound Intermediate->Product Hydrolysis

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product can be achieved through recrystallization. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported. However, general trends for carboxylic acids suggest that it is a solid at room temperature and its solubility in water is likely to be low, though it should be soluble in common organic solvents.

PropertyValue
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Characterization

Comprehensive spectroscopic data with detailed peak assignments for this compound are not available in the public domain. The following represents expected spectral characteristics based on its structure and data from similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the methyl protons and the two aromatic protons on the thiophene ring, as well as a characteristic downfield signal for the carboxylic acid proton.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C-S stretching and bending vibrations of the thiophene ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (142.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the thiophene ring.

Applications in Drug Development

Thiophene-containing compounds are a well-established class of pharmacophores with a broad range of biological activities. The thiophene ring is considered a bioisostere of the benzene ring and can be found in numerous approved drugs. Derivatives of thiophene-3-carboxylic acid, in particular, have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents.

While specific biological activity data for this compound is not yet widely published, its structural similarity to other biologically active thiophene derivatives suggests its potential as a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery and development.

Drug_Development_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target_Identification Target Identification Lead_Generation Lead Generation (this compound derivatives) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization In_vitro_Testing In vitro Testing Lead_Optimization->In_vitro_Testing In_vivo_Testing In vivo Testing In_vitro_Testing->In_vivo_Testing

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylthiophene-3-carboxylic acid. The information is intended to support research, development, and drug discovery activities by offering detailed data, experimental methodologies, and insights into the compound's characteristics.

Chemical Identity and Physical Properties

This compound is a sulfur-containing heterocyclic organic compound. Its structure consists of a thiophene ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 19156-50-4--INVALID-LINK--
Molecular Formula C₆H₆O₂S--INVALID-LINK--
Molecular Weight 142.18 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point Data not available (predicted to be in the range of 140-160 °C based on similar structures)N/A
Boiling Point Data not availableN/A
InChI Key VFORWJLUXKGLAH-UHFFFAOYSA-N--INVALID-LINK--

Acidity and Solubility

The carboxylic acid group imparts acidic properties to the molecule, influencing its solubility in aqueous and organic solvents.

Table 2: Acidity and Solubility Profile

PropertyValue/DescriptionNotes
pKa Predicted to be in the range of 3.5 - 4.5The electron-donating methyl group may slightly increase the pKa compared to thiophene-3-carboxylic acid.
Water Solubility Sparingly solubleSolubility is expected to increase significantly in alkaline aqueous solutions due to salt formation.
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in methanol, ethanol, acetone, and DMSO.

Spectroscopic Data

Table 3: Predicted Spectroscopic Characteristics

SpectroscopyPredicted Peaks and Features
¹H NMR - A singlet for the methyl protons (CH₃) around 2.5 ppm.- Two doublets for the thiophene ring protons (at C2 and C4) between 7.0 and 8.5 ppm.- A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.
¹³C NMR - A peak for the methyl carbon (-CH₃) around 15-20 ppm.- Peaks for the thiophene ring carbons between 120 and 145 ppm.- A peak for the carboxylic acid carbonyl carbon (-C=O) in the range of 165-175 ppm.
IR Spectroscopy - A very broad O-H stretching band from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.- A strong C=O stretching band around 1680-1710 cm⁻¹.- C-O stretching and O-H bending bands in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to its molecular weight (142.18 g/mol ).- Characteristic fragmentation patterns including the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the solid using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire solid has transformed into a clear liquid (completion of melting).

  • The melting point is reported as the range between these two temperatures.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the This compound sample prep2 Pack the sample into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat rapidly initially, then slowly (1-2 °C/min) near expected melting point meas1->meas2 meas3 Record temperature at onset of melting (T1) meas2->meas3 meas4 Record temperature at completion of melting (T2) meas3->meas4 result1 Report melting point as the range T1 - T2 meas4->result1

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Scintillation vials or sealed flasks

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

  • Centrifuge the sample to remove any remaining undissolved solid.

  • Dilute a known volume of the clear supernatant with a suitable solvent (e.g., a buffer solution where the compound is fully ionized and soluble).

  • Determine the concentration of the diluted sample using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

  • Measure the pH of the saturated solution.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Methanol or another suitable co-solvent if solubility is low

  • Calibrated pH meter with an electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

  • Immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of This compound in water/co-solvent setup2 Place solution in a beaker with a stir bar and pH electrode setup1->setup2 titr1 Add standardized NaOH in small increments setup2->titr1 titr2 Record pH and volume of NaOH after each addition titr1->titr2 an1 Plot pH vs. Volume of NaOH titr2->an1 an2 Determine the equivalence point an1->an2 an3 Calculate the half-equivalence point an2->an3 an4 pKa = pH at the half-equivalence point an3->an4

Caption: Workflow for pKa Determination by Potentiometric Titration.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the thiophene scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of thiophene carboxylic acids have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory: Thiophene derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in inflammation.

  • Antimicrobial: Various thiophene-containing compounds have demonstrated activity against a spectrum of bacteria and fungi.

  • Anticancer: Some benzo[b]thiophene derivatives have been shown to target signaling pathways involved in cancer progression, such as the RhoA/ROCK pathway, which plays a role in cell proliferation, migration, and invasion.[1]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A potential starting point for investigation could be its effect on inflammatory or cancer-related signaling cascades.

Potential_Biological_Activity cluster_targets Potential Molecular Targets cluster_pathways Associated Signaling Pathways cluster_outcomes Potential Therapeutic Outcomes compound This compound target1 COX/LOX Enzymes compound->target1 target2 Kinases (e.g., ROCK) compound->target2 target3 Bacterial/Fungal Proteins compound->target3 path1 Inflammatory Pathways target1->path1 path2 Cancer Cell Proliferation and Migration Pathways target2->path2 path3 Microbial Survival Pathways target3->path3 out1 Anti-inflammatory Effects path1->out1 out2 Anticancer Activity path2->out2 out3 Antimicrobial Activity path3->out3

Caption: Potential Biological Activities and Targets.

References

Synthesis of 5-Methylthiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 5-methylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document provides a comparative overview of starting materials, detailed experimental protocols for key reactions, and quantitative data to support synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prominent routes leverage commercially available starting materials and established chemical transformations. The two primary strategies discussed in this guide are:

  • Carboxylation of 3-Methylthiophene Derivatives: This approach involves the initial functionalization of 3-methylthiophene, typically through halogenation, followed by the introduction of the carboxylic acid group via an organometallic intermediate.

  • Gewald Reaction followed by Functional Group Interconversion: This convergent, multi-component reaction builds the thiophene ring system, which then requires subsequent modification to arrive at the target molecule.

Route 1: Synthesis from 3-Methylthiophene via Halogenation and Carboxylation

This strategy utilizes the readily available starting material, 3-methylthiophene. The synthetic sequence involves the selective bromination of the thiophene ring, followed by a metal-halogen exchange and subsequent carboxylation with carbon dioxide.

A potential pathway involves the bromination of 3-methylthiophene to introduce a bromine atom at a position that can be subsequently converted to a carboxylic acid group at the 3-position. For instance, a one-pot bromination/debromination procedure can yield 2,4-dibromo-3-methylthiophene.[1] The 4-bromo substituent can then be selectively converted to a Grignard or organolithium reagent, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety.

Alternatively, a related procedure for the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid from 2-bromo-5-methylthiophene highlights a viable method for carboxylation via lithiation.[2] This suggests that a suitably brominated 3-methylthiophene could undergo a similar transformation to yield the desired 3-carboxylic acid.

Experimental Protocol: Carboxylation of a Brominated Thiophene (Adapted for this compound)

This protocol is adapted from the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid and illustrates the general procedure for carboxylation via lithiation. The starting material would need to be a suitably brominated precursor to yield the desired product.[2]

Materials:

  • A 3-bromo-5-methylthiophene isomer

  • n-Butyllithium (n-BuLi) in hexane

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (dry ice or gas)

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Sodium sulfate

  • Brine

Procedure:

  • A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -30 °C.

  • A solution of n-butyllithium in hexane (1.1 eq) is added slowly, and the mixture is stirred for 30 minutes at -30 °C, then cooled to -70 °C.

  • A solution of the brominated 5-methylthiophene precursor (1.0 eq) in anhydrous THF is added slowly at -70 °C.

  • The reaction mixture is stirred for 2 hours at -70 °C.

  • A stream of dry carbon dioxide gas is introduced at -70 °C for 1 hour. The introduction of carbon dioxide is continued as the mixture is allowed to warm to room temperature.

  • The reaction is quenched by the addition of 1 N hydrochloric acid until the pH reaches 2.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by chromatography on silica gel.

ParameterValueReference
Reactants2-Bromo-5-methylthiophene, n-BuLi, CO2[2]
SolventTetrahydrofuran[2]
Temperature-70 °C to room temperature[2]
Reaction Time3+ hours[2]
Yield66% (for 3-bromo-5-methylthiophene-2-carboxylic acid)[2]

Route 2: Synthesis via Gewald Reaction and Subsequent Modifications

The Gewald reaction offers a convergent approach to a highly substituted thiophene ring, which can be further modified to yield the target compound. This route begins with simple, acyclic precursors.

The reaction of propionaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine yields methyl 2-amino-5-methylthiophene-3-carboxylate.[3] To obtain this compound from this intermediate, two key transformations are necessary:

  • Deamination: The 2-amino group must be removed. This can typically be achieved through a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite source under acidic conditions, followed by reductive deamination.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid. This is commonly accomplished by heating with an aqueous base, such as sodium hydroxide, followed by acidification.[4]

Experimental Protocol: Gewald Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

This protocol provides the initial thiophene core structure.[3]

Materials:

  • Propionaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Sulfur powder (1.0 eq) is dissolved in DMF with stirring.

  • Methyl cyanoacetate (1.0 eq) and morpholine (0.57 eq) are added sequentially. The solution will darken.

  • Propionaldehyde (1.0 eq) is added, and the reaction mixture is stirred overnight at 50 °C.

  • After cooling to room temperature, the mixture is diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic phases are washed with water and then saturated brine.

  • The organic phase is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to give methyl 2-amino-5-methylthiophene-3-carboxylate.

ParameterValueReference
ReactantsPropionaldehyde, Methyl cyanoacetate, Sulfur[3]
BaseMorpholine[3]
SolventDMF[3]
Temperature50 °C[3]
Reaction TimeOvernight[3]
Yield73.6%[3]
Experimental Protocol: Ester Hydrolysis

This is a general procedure for the hydrolysis of the ester to the final carboxylic acid.[4]

Materials:

  • Methyl 5-methylthiophene-3-carboxylate (product from deamination)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • The methyl ester (1 eq) is dissolved in a mixture of ethanol and water.

  • Sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is washed with an organic solvent to remove any unreacted starting materials.

  • The aqueous layer is acidified with hydrochloric acid to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

Synthetic Pathways Overview

Synthesis_Pathways Propionaldehyde Propionaldehyde GewaldProduct Methyl 2-amino-5- methylthiophene-3-carboxylate Propionaldehyde->GewaldProduct MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->GewaldProduct Sulfur Sulfur Sulfur->GewaldProduct  Gewald  Reaction [1] ThreeMethylthiophene 3-Methylthiophene BrominatedThiophene Brominated 3-methylthiophene ThreeMethylthiophene->BrominatedThiophene Bromination [13] DeaminatedEster Methyl 5-methyl- thiophene-3-carboxylate GewaldProduct->DeaminatedEster Deamination FinalProduct 5-Methylthiophene- 3-carboxylic acid DeaminatedEster->FinalProduct Ester Hydrolysis [4] Organometallic Organometallic Intermediate (Grignard or Organolithium) BrominatedThiophene->Organometallic Metal-Halogen Exchange Organometallic->FinalProduct Carboxylation with CO2 [11]

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of a particular route will depend on factors such as the availability of starting materials, scale of the reaction, and desired purity of the final product. The carboxylation of a 3-methylthiophene derivative provides a more direct route, while the Gewald reaction offers a convergent approach that builds the core heterocyclic structure from simple precursors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue the synthesis of this important molecule.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene carboxylic acids. It details key historical milestones, established and modern synthetic protocols, and their significant applications in medicinal chemistry, with a focus on quantitative data and experimental methodologies.

A Serendipitous Discovery: The Unveiling of Thiophene

The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, German chemist Victor Meyer, while at the Zurich Polytechnic, stumbled upon this sulfur-containing compound as an impurity in benzene derived from coal tar.[1][2] A classic lecture demonstration of the time involved mixing benzene with isatin and sulfuric acid to produce a deep blue dye called indophenin. Meyer found that highly purified benzene, prepared by the decarboxylation of benzoic acid, failed to produce this color.[2][3] This led him to correctly deduce the presence of a reactive impurity in the coal-tar-derived benzene, which he successfully isolated and named "thiophene."[1][2]

The first synthesis of thiophene was reported by Meyer in the same year as its discovery and involved the reaction of acetylene with elemental sulfur.[1] This foundational discovery paved the way for the exploration of a new class of heterocyclic compounds and their derivatives, including the critically important thiophene carboxylic acids.

Early Synthetic Endeavors and the Evolution of Methodologies

Following the discovery of thiophene, the synthesis of its carboxylic acid derivatives, also known as thenoic acids, became a target for organic chemists. Early methods primarily relied on the oxidation of substituted thiophenes.

One of the most practical and enduring early methods is the oxidation of 2-acetylthiophene .[4][5] This reaction, often carried out using sodium hypochlorite (the haloform reaction) or other oxidizing agents like nitric acid, provides a reliable route to thiophene-2-carboxylic acid.[4][6]

Over the decades, a diverse array of synthetic strategies has been developed to construct the thiophene ring and introduce the carboxylic acid functionality. These methods offer varying degrees of substitution, functional group tolerance, and efficiency. Key named reactions that have become pillars of thiophene synthesis include:

  • Paal-Knorr Thiophene Synthesis: First reported in 1884 by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[7][8][9]

  • Hinsberg Thiophene Synthesis: This reaction utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield substituted thiophenes.[10]

  • Gewald Aminothiophene Synthesis: Developed by Karl Gewald in the 1960s, this versatile multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes, which can be further functionalized.[11]

  • Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy-2-thiophenecarboxylic acids through the condensation of thioglycolic acid with α,β-acetylenic esters.[10]

More contemporary approaches focus on direct C-H carboxylation of the thiophene ring using carbon dioxide, often facilitated by metal catalysts, offering a more atom-economical route.[12]

Quantitative Data on Synthetic Methodologies

The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and overall yield. The following table summarizes yields for various methods of synthesizing thiophene-2-carboxylic acid and its derivatives.

Synthetic MethodStarting Material(s)ProductYield (%)Reference(s)
Oxidation (Nitric Acid)2-AcetylthiopheneThiophene-2-carboxylic acidNot specified[6]
Catalytic Oxidation (V, Fe, or Mo catalysts with CCl₄-CH₃OH)ThiopheneMethyl 2-thiophenecarboxylate44-85[12]
Malonic Ester Synthesis2-Bromothiophene, Diethyl malonateThiophene-2-carboxylic acid93[13]
Gewald Reaction (Microwave-assisted)4-Nitroacetophenone, Ethyl cyanoacetate, SulfurEthyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate92
Friedel-Crafts Acylation followed by Willgerodt-Kindler and Hydrolysis (Tiaprofenic Acid Synthesis)Thiophene, Propionic anhydride, Bromine, Ethylene glycol, Benzoyl chlorideTiaprofenic Acid>10 (overall)[1]

Detailed Experimental Protocols

To provide practical insight for laboratory researchers, this section details the experimental procedures for two key synthetic transformations.

Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives

This protocol is a generalized procedure for the rapid and efficient synthesis of polysubstituted 2-aminothiophenes using microwave irradiation.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., morpholine or piperidine) (1.0 mmol)

  • Solvent (e.g., ethanol or DMF) (3 mL)

  • Microwave reactor

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.

  • Add the appropriate solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

reagents Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base + Solvent vial Combine in Microwave Vial reagents->vial microwave Irradiate in Microwave Reactor (50-120°C, 2-48 min) vial->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Work-up (Ethyl Acetate, H2O, Brine) cool->workup dry Dry & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Pure 2-Aminothiophene Derivative purify->product

Microwave-Assisted Gewald Synthesis Workflow.

Protocol 2: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction

This protocol describes the oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid.

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, work-up, and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 2-acetylthiophene in diethyl ether.

  • Preparation of Alkaline Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

  • Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 40°C.

  • Reaction Completion: After the addition is complete, continue stirring until the temperature of the reaction mixture stabilizes at 25-30°C without the cooling bath (this may take 0.5 to 4 hours).

  • Quenching: Add a solution of sodium bisulfite to destroy any excess sodium hypochlorite.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer.

  • Acidification and Extraction: Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. A precipitate of thiophene-2-carboxylic acid should form. Extract the acidified aqueous layer with diethyl ether.

  • Drying and Isolation: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude thiophene-2-carboxylic acid. Recrystallize the crude product from hot water to yield pure thiophene-2-carboxylic acid as a white solid.

cluster_synthesis Synthesis of Thiophene-2-Carboxylic Acid thiophene Thiophene acetyl_chloride Acetyl Chloride (Friedel-Crafts) acetylthiophene 2-Acetylthiophene thiophene->acetylthiophene Acylation carboxylation Direct Carboxylation (e.g., with CO2, catalyst) bromothiophene 2-Bromothiophene thiophene->bromothiophene Bromination product Thiophene-2-Carboxylic Acid thiophene->product Direct Carboxylation acetyl_chloride->acetylthiophene naocl NaOCl / NaOH (Haloform Reaction) acetylthiophene->product Oxidation naocl->product carboxylation->product malonic_ester Malonic Ester Synthesis bromothiophene->product Malonic Ester Synthesis malonic_ester->product

Logical Relationships of Synthetic Routes to Thiophene-2-Carboxylic Acid.

Applications in Drug Development: The Case of Tiaprofenic Acid

The thiophene carboxylic acid motif is a key structural component in several pharmaceuticals, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Tiaprofenic Acid .[10]

Tiaprofenic acid is a propionic acid derivative that exhibits analgesic, antipyretic, and anti-inflammatory properties. It is used in the management of rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.[10]

Mechanism of Action: COX Inhibition

Like other NSAIDs, the primary mechanism of action of tiaprofenic acid is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, tiaprofenic acid reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.

membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic Arachidonic Acid membrane->arachidonic Stimulus (e.g., Injury) pla2->arachidonic cox COX-1 & COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Tiaprofenic Acid (NSAID) nsaids->inhibition

Inhibition of the Prostaglandin Synthesis Pathway by Tiaprofenic Acid.

A new synthesis of tiaprofenic acid starting from thiophene has been described in five steps, with a total yield of 78.4%.[10] This highlights the continued interest in optimizing synthetic routes to medicinally important thiophene derivatives.

Conclusion

From its unexpected discovery in a common laboratory reagent to its incorporation into modern pharmaceuticals, the journey of thiophene and its carboxylic acid derivatives showcases a remarkable chapter in the history of organic and medicinal chemistry. The development of a rich and varied synthetic toolbox has enabled chemists to access a vast array of substituted thiophenes, leading to the discovery of compounds with significant biological activity. For researchers in drug development, the thiophene carboxylic acid scaffold remains a privileged structure, offering a robust platform for the design of new therapeutic agents. A thorough understanding of its history, synthesis, and biological mechanisms is therefore essential for future innovation in the field.

References

5-Methylthiophene-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methylthiophene-3-carboxylic Acid: Molecular Weight and Formula

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, analytical characterization, and computational modeling.

ParameterValueReference
Molecular Formula C₆H₆O₂S[1][2]
Molecular Weight 142.18 g/mol [1][2]

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into a mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for polar molecules like carboxylic acids.

    • Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight. For this compound, a high-resolution mass spectrometer would aim to detect a mass very close to 142.18.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the percentage composition of carbon, hydrogen, and sulfur in the compound to confirm the empirical and molecular formula.

  • Methodology:

    • Combustion Analysis: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

    • Gas Chromatography: The combustion products (CO₂, H₂O, and SO₂) are passed through a gas chromatography column to separate them.

    • Detection: The amounts of CO₂, H₂O, and SO₂ are quantified using a thermal conductivity detector.

    • Calculation: The percentages of carbon, hydrogen, and sulfur in the original sample are calculated from the masses of their respective combustion products. These percentages are then used to determine the empirical formula. Combined with the molecular weight from mass spectrometry, the molecular formula (C₆H₆O₂S) is confirmed.

Logical Relationships

The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding molecular formula and weight.

Compound This compound Formula Molecular Formula C₆H₆O₂S Compound->Formula has MolWeight Molecular Weight 142.18 g/mol Formula->MolWeight corresponds to

Figure 1: Relationship between Compound, Formula, and Molecular Weight.

References

Solubility Profile of 5-Methylthiophene-3-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methylthiophene-3-carboxylic acid in various organic solvents. Due to the limited availability of publicly accessible experimental data, this document presents predicted solubility values to guide solvent selection for research, development, and formulation activities. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided to enable researchers to ascertain precise values in their laboratories.

Predicted Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature.

Disclaimer: The data presented in this table are computationally predicted values and have not been experimentally verified. These values should be used as a preliminary guide for solvent screening. For precise applications, experimental determination of solubility is highly recommended.

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)
Methanol150 - 2501.05 - 1.76
Ethanol100 - 2000.70 - 1.41
Acetone200 - 3501.41 - 2.46
Dichloromethane50 - 1000.35 - 0.70
Ethyl Acetate80 - 1500.56 - 1.05
Toluene10 - 300.07 - 0.21
Hexane< 1< 0.01

Qualitative Solubility Observations: Based on its chemical structure, a thiophene ring with a carboxylic acid and a methyl group, this compound is expected to be soluble in polar organic solvents such as alcohols and ketones, and less soluble in non-polar hydrocarbon solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Procedure
  • Preparation of the Solid: Ensure the this compound is a finely ground powder to facilitate faster dissolution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that a saturated solution is formed and that solid remains undissolved at equilibrium.

    • Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Prepare dilutions of filtered saturated solution G->H I Analyze by HPLC or UV-Vis H->I J Quantify against a calibration curve I->J K Calculate solubility (g/L or mol/L) J->K

Caption: Experimental workflow for determining the thermodynamic solubility of a solid using the shake-flask method.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Screening of Novel Thiophene Derivatives

Thiophene, a five-membered, sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of pharmacological activities, making them a focal point in the quest for new therapeutic agents.[1][2][3][4][5] The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to enhance efficacy and selectivity for various biological targets.[2][6] This guide provides a comprehensive overview of the biological screening of novel thiophene derivatives, complete with experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to aid researchers in drug discovery and development.

General Workflow for Biological Screening

The journey from a newly synthesized compound to a potential drug candidate involves a multi-step screening process. This workflow ensures a systematic evaluation of the compound's efficacy and safety.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary & Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation Synthesis Synthesis of Novel Thiophene Derivatives Primary_Screening Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_ID Hit Identification (Active Compounds) Primary_Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action (e.g., Enzyme Assays, Pathway Analysis) Dose_Response->Mechanism Selectivity Selectivity & Specificity Assays Mechanism->Selectivity In_Vivo In Vivo Efficacy (Animal Models) Selectivity->In_Vivo Toxicity Toxicity & Safety Profiling (ADME/Tox) In_Vivo->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Clinical_Candidate Clinical_Candidate Lead_Opt->Clinical_Candidate Selection of Clinical Candidate

Caption: General workflow for screening novel thiophene derivatives.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through mechanisms that include the inhibition of crucial enzymes, disruption of microtubule dynamics, and induction of apoptosis.[6][7]

Data Presentation: Cytotoxicity of Thiophene Derivatives

The cytotoxic activity of thiophene compounds is commonly quantified by the IC50 value, which is the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 480 HeLa12.61 (µg/mL)[8]
HepG233.42 (µg/mL)[8]
Compound 471 HeLa23.79 (µg/mL)[8]
HepG213.34 (µg/mL)[8]
Thienopyrimidine 3b HepG23.105[9]
PC-32.15[9]
Compound 1312 SGC-79010.340[10]
Thienopyrimidine 5 MCF-77.301[11]
HepG-25.3[11]
Thienopyrimidine 8 MCF-74.132[11]
HepG-23.3[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[6][8]

  • Incubation: Incubate the plate for another 24-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[6][12]

  • Formazan Solubilization: Discard the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[6]

Visualization: Key Signaling Pathways in Cancer

Thiophene derivatives often exert their anticancer effects by interfering with specific signaling pathways crucial for cancer cell proliferation and survival.[10][13] One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[10]

G cluster_pathway Wnt/β-catenin Pathway cluster_nuc Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activates Nucleus Nucleus Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Thiophene Thiophene Derivative (e.g., Compound 1312) Thiophene->Destruction_Complex Potential Inhibition of Pathway Components Thiophene->Beta_Catenin Promotes Degradation

Caption: Inhibition of Wnt/β-catenin pathway by thiophene derivatives.[10]

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14][15]

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy.

Antibacterial Activity (MIC in µg/mL)

Compound/DerivativeS. pneumoniaeB. subtilisP. aeruginosaE. coliReference
Compound 7 6.2512.512.56.25[14]
Compound 8 6.256.2512.512.5[16]
Compound 9 6.2512.56.2512.5[16]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene -16 (B. cereus)16-[15]
Thiophene 4 --4 (A. baumannii)16[17]

Antifungal Activity (MIC in µg/mL)

Compound/DerivativeA. fumigatusS. racemosumC. albicansReference
Compound 7 6.2512.512.5[14]
Compound 8 12.56.256.25[16]
Compound 9 12.512.56.25[16]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene --16[15]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][18]

  • Bacterial/Fungal Strain Preparation: Culture the microbial strains on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria) and incubate at 37°C for 18-24 hours. Inoculate a few colonies into a sterile broth and incubate until the culture reaches the logarithmic growth phase.[18]

  • Standardization of Inoculum: Dilute the microbial suspension to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL. Further dilute this to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[18]

  • Compound Preparation: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth.[15][18]

  • Inoculation and Incubation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. The final volume in each well is typically 200 µL. Include positive controls (microbe + broth), negative controls (broth only), and solvent controls. Incubate the plates at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound where no visible turbidity or growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[18]

Visualization: Antimicrobial Screening Workflow

G start Prepare Standardized Microbial Inoculum prepare_compounds Prepare Serial Dilutions of Thiophene Derivatives start->prepare_compounds inoculate Inoculate Microtiter Plates start->inoculate prepare_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic mbc_test Perform MBC Test (Plate samples from clear wells onto agar plates) read_mic->mbc_test Optional end Data Analysis & Report read_mic->end read_mbc Determine MBC (Lowest concentration that kills 99.9% of bacteria) mbc_test->read_mbc read_mbc->end

Caption: Workflow for MIC and MBC determination.

Anti-inflammatory Activity

Many thiophene derivatives exhibit potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][20][21]

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives
Compound/DerivativeAssay/TargetActivity/ResultReference
Compound 5 TNF-α, IL-8 expression (LPS-induced THP-1 monocytes)Negative regulation at 10 µM[19]
Compound 7 Pro-inflammatory gene expression (IL-1β, IL-6, TNF-α)Reduction at 50 mM[19]
Compound 9 & 10 TNF-α, IL-1β, IL-6 inhibition (human red blood cells)Better activity than indomethacin at 2 nM[19]
Compound 29a-d COX-2 InhibitionIC50 range: 0.31–1.40 µM[19]
Compound 43 & 76 5-LOX InhibitionIC50: 41.82 & 26.18 µM[22]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiophene derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Reaction: Mix an aliquot of the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway Inhibition

The anti-inflammatory potential of thiophenes can be due to the inhibition of the NF-κB (nuclear factor-κB) pathway, which regulates the expression of many pro-inflammatory genes.[22]

Caption: Inhibition of the NF-κB signaling pathway.[19][22]

Enzyme Inhibition

Thiophene derivatives are effective inhibitors of various enzymes implicated in diseases, including acetylcholinesterase (AChE) for Alzheimer's disease and carbonic anhydrases (CAs) for glaucoma and other conditions.[23]

Data Presentation: Enzyme Inhibition by Thiophene Derivatives
Compound/DerivativeEnzymeInhibition (Kᵢ or IC50 in nM)Reference
Substituted Thiophene 1 AChEKᵢ: 0.28[23]
hCA IKᵢ: 447.28[23]
hCA IIKᵢ: 309.44[23]
Substituted Thiophene 4 AChEKᵢ: 4.01[23]
hCA IKᵢ: 1004.65[23]
hCA IIKᵢ: 935.93[23]
Thiophene-pyrazole 10 AChEKᵢ: 19,880[24]
Thiophene-pyrazole 8 BChEKᵢ: 13,720[24]
Thiophene-pyrazole 7 GSTKᵢ: 16,440[24]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[25]

  • Reagent Preparation: Prepare a phosphate buffer, a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (thiophene derivative) at various concentrations, and the DTNB solution.

  • Enzyme Addition: Add the AChE solution to the wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate Reaction: Start the reaction by adding the substrate, ATCI.

  • Measurement: The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Toxicity and Safety Considerations

While the thiophene ring is sometimes considered a "structural alert" due to its potential for metabolic bioactivation into reactive metabolites, many thiophene-containing drugs exhibit no harmful effects.[26][27] The overall toxicity is influenced by factors like the daily dose and the presence of alternative, less toxic metabolic pathways.[27] Therefore, early-stage acute toxicity studies are a crucial component of the screening process.[28]

This guide provides a foundational framework for the biological screening of novel thiophene derivatives. The diverse pharmacological activities of this scaffold continue to make it a promising area for the discovery of new and effective therapeutic agents.

References

5-Methylthiophene-3-carboxylic acid: A Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Methylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It covers its physicochemical and spectroscopic properties, synthesis, and reactivity, with a focus on its application in the development of biologically active molecules.

Core Properties

This compound is a solid, sulfur-containing heterocyclic compound. Its structure, featuring both a carboxylic acid and a methyl group on a thiophene ring, provides two distinct points for chemical modification, making it a versatile scaffold in organic synthesis.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 19156-50-4
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Form Solid
SMILES Cc1cc(c(s1)C(=O)O)
InChI Key VFORWJLUXKGLAH-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected characteristic signals are detailed below.

SpectroscopyWavenumber (cm⁻¹) / Chemical Shift (δ, ppm)Characteristic Feature
IR Spectroscopy 2500-3300 (very broad)O-H stretch of the carboxylic acid[1][2]
1690-1760 (strong)C=O stretch of the carboxylic acid[1][2]
~1500-1600C=C stretching in the thiophene ring[3]
¹H NMR ~10-12 (singlet, broad)Carboxylic acid proton (-COOH)[4]
~7-8 (two singlets or doublets)Aromatic protons on the thiophene ring
~2.5 (singlet)Methyl group protons (-CH₃)
¹³C NMR ~165-185Carbonyl carbon of the carboxylic acid[4]
~120-150Aromatic carbons of the thiophene ring
~15Methyl group carbon (-CH₃)

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the hydrolysis of its corresponding ester, which can be prepared via multi-component reactions.

G ester Methyl 5-Methylthiophene- 3-carboxylate base Base Hydrolysis (e.g., NaOH, H₂O/EtOH) ester->base Reacts with acidification Acidification (e.g., HCl) base->acidification Followed by product 5-Methylthiophene- 3-carboxylic acid acidification->product Yields

A generalized workflow for the synthesis of the target acid.
Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a general procedure for obtaining this compound from its methyl or ethyl ester precursor.[5][6]

Materials:

  • Methyl or Ethyl 5-methylthiophene-3-carboxylate (1.0 equiv.)

  • Sodium Hydroxide (NaOH) (2.5 equiv.)[5]

  • Ethanol (EtOH) and Water (H₂O)[5]

  • Hydrochloric Acid (HCl), dilute solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester (1.0 equiv.) in a mixture of ethanol and water.[6]

  • Add sodium hydroxide (2.5 equiv.) to the solution.[5]

  • Heat the mixture at 50°C or to reflux and stir for 40 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

  • Once the reaction is complete, cool the mixture to room temperature.[5]

  • Remove the ethanol under reduced pressure.

  • Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Pour dilute hydrochloric acid into the flask to acidify the mixture.[5]

  • Separate the organic phase, and wash it with saturated NaCl solution.[5]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by recrystallization or column chromatography if necessary.

Application as a Heterocyclic Building Block

This compound is a valuable building block for creating more complex molecules, primarily through reactions involving its carboxylic acid group. Amide bond formation is one of the most common and significant transformations in medicinal chemistry.[7][8]

Amide Coupling Reactions

The carboxylic acid moiety can be "activated" to react with primary or secondary amines, forming a stable amide bond. This is a cornerstone reaction for synthesizing libraries of compounds for drug discovery.[7][9]

G cluster_reactants Reactants acid 5-Methylthiophene- 3-carboxylic acid coupling Coupling Agent (e.g., HATU, EDCI) acid->coupling amine Primary or Secondary Amine (R-NH₂) amine->coupling amide Resulting Amide Derivative coupling->amide Yields base Base (e.g., DIPEA) base->coupling Assists

General scheme for amide synthesis from the target acid.
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard procedure for forming an amide bond between this compound and a representative amine using HATU as a coupling agent.[8]

Materials:

  • This compound (1.0 equiv.)

  • Desired amine (1.2 equiv.)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.0 equiv.)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)[8]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Water

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.0 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature. This forms the activated ester intermediate.[8]

  • Add the desired amine (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product using column chromatography on silica gel.

Biological Activity of Thiophene-3-Carboxylic Acid Derivatives

Thiophene-based structures are prevalent in medicinal chemistry due to their wide range of biological activities.[10] Derivatives of thiophene-3-carboxylic acid have been investigated for various therapeutic applications, including anticancer and anti-inflammatory roles.[11]

Anticancer Activity

Numerous studies have demonstrated the potential of thiophene derivatives as anticancer agents against various cancer cell lines.[10] The biological activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound Class/ReferenceCancer Cell LineIC₅₀ (µM)
Benzo[b]thiophene-3-carboxamide (a6)[5]MDA-MB-231 (Breast)>10
Benzo[b]thiophene-3-carboxamide (a19)[5]MDA-MB-231 (Breast)1.34
2-Aminothiophene-3-carboxylic acid ester (Compound 15b)[10]A2780 (Ovarian)12 ± 0.17
2-Aminothiophene-3-carboxylic acid ester (Compound 16e)[10]HCT116 (Colon)3.20 ± 0.12

Note: The data presented are for structurally related thiophene derivatives to illustrate the potential of the scaffold. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[12]

G plate 1. Seed cells in a 96-well plate incubate1 2. Incubate cells (e.g., 24 hours) plate->incubate1 add_compound 3. Add thiophene derivative (various concentrations) incubate1->add_compound incubate2 4. Incubate with compound (e.g., 72 hours) add_compound->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., Detergent, DMSO) incubate3->solubilize read 8. Measure Absorbance (~570 nm) solubilize->read

Workflow of an in vitro cytotoxicity (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and serum

  • 96-well tissue culture plates

  • Thiophene derivative test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., detergent reagent or DMSO)[13]

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[13]

  • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include control wells with medium only (blank) and cells with vehicle (DMSO) but no compound.

  • Incubate the plates for the desired exposure time (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours, until a purple precipitate is visible.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Leave the plate at room temperature in the dark for at least 2 hours, or until all crystals are dissolved.[13]

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

References

The Versatility of the Thiophene Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of substituted thiophenes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted thiophenes have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes like cell division and signal transduction.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various substituted thiophene derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene Carboxamides2bHep3B5.46[1]Doxorubicin>100[2]
2dHep3B8.85[1]Doxorubicin>100[2]
2eHep3B12.58[1]Doxorubicin>100[2]
ThienopyrimidinesCompound 5MCF-77.301Sorafenib-
Compound 5HepG-25.3[3]Sorafenib-
Compound 8MCF-74.132Sorafenib-
Compound 8HepG-23.3[3]Sorafenib-
Tetrahydrobenzo[b]thiophenesBU17A549Not Specified--
Thienyl-AcrylonitrilesThio-IvaHuh-70.29[4]Sorafenib2.50[4]
Thio-IvaSNU-4490.53[4]Sorafenib>8[4]
Thio-DamHuh-70.81[4]Sorafenib2.50[4]
Thio-DamSNU-4491.64[4]Sorafenib>8[4]
Amino-thiophene Derivatives15bA278012 ± 0.17Sorafenib7.5 ± 0.54
15bA2780CP10 ± 0.15Sorafenib9.4 ± 0.14
Key Anticancer Mechanisms and Signaling Pathways

Thiophene derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerases, tyrosine kinases, and tubulin polymerization.[2]

Tubulin Polymerization Inhibition: Certain thiophene derivatives, such as substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes and 5-arylalkynyl-2-benzoyl thiophenes, act as microtubule-destabilizing agents.[5][6] They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Thiophene Substituted Thiophene (e.g., Benzoyl-benzo[b]thiophene) Tubulin β-Tubulin Dimer Thiophene->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disrupted Dynamics Apoptosis Apoptosis CellCycle->Apoptosis

Inhibition of Tubulin Polymerization by Substituted Thiophenes.

Tyrosine Kinase Inhibition: Thiophene-based compounds have been identified as potent inhibitors of various tyrosine kinases, which are critical for cancer cell proliferation, survival, and angiogenesis.[8] For instance, certain thienyl-acrylonitrile derivatives exhibit significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] Thieno[2,3-d]pyrimidine derivatives have shown inhibitory effects on FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia.[3]

cluster_1 Mechanism of Tyrosine Kinase Inhibition Thiophene Substituted Thiophene (e.g., Thienyl-acrylonitrile) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FLT3) Thiophene->RTK Binds to ATP-binding site Proliferation Cell Proliferation, Angiogenesis Thiophene->Proliferation Inhibits Substrate Substrate Protein RTK->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Inhibits ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) PhosphoSubstrate->Downstream Downstream->Proliferation

Inhibition of Tyrosine Kinase Signaling by Substituted Thiophenes.
Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-based):

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized microtubules.

  • Materials: Purified tubulin (>99%), general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, glycerol, fluorescent reporter dye, 96-well black microplate, temperature-controlled microplate reader.

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in general tubulin buffer supplemented with GTP (1 mM), glycerol (15%), and the fluorescent reporter.

    • Add the test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at 37°C (excitation/emission wavelengths depend on the fluorescent reporter used).

    • Plot fluorescence intensity versus time to obtain polymerization curves. The rate and extent of polymerization are analyzed to determine the inhibitory or enhancing effect of the compound.[9][10][11]

Tyrosine Kinase Inhibition Assay (Generic Protocol):

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific tyrosine kinase.

  • Materials: Purified tyrosine kinase, appropriate substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer, 96-well plate, detection reagents (e.g., phospho-specific antibody and a secondary detection system).

  • Procedure:

    • Add the tyrosine kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate in the assay buffer.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phospho-specific antibody or a fluorescence polarization assay.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[12][13]

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted thiophenes have demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their ability to disrupt essential microbial processes makes them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against various microbial strains.

Compound ClassSpecific CompoundBacterial StrainMIC (mg/L)Reference CompoundMIC (mg/L)
Heterocyclic DerivativesThiophene 4Colistin-Resistant A. baumannii16 (MIC50)[9][14]--
Thiophene 4Colistin-Resistant E. coli8 (MIC50)[9][14]--
Thiophene 5Colistin-Resistant A. baumannii16 (MIC50)[9][14]--
Thiophene 5Colistin-Resistant E. coli32 (MIC50)[9][14]--
Thiophene 8Colistin-Resistant A. baumannii32 (MIC50)[9][14]--
Thiophene 8Colistin-Resistant E. coli32 (MIC50)[9][14]--
Spiro-indoline-oxadiazoleCompound 17C. difficile2-4 µg/mL[6]--
Key Antimicrobial Mechanisms

A primary mechanism of action for the antimicrobial activity of certain thiophene derivatives is the disruption of the bacterial cell membrane integrity.

Bacterial Membrane Permeabilization: Some thiophene compounds can increase the permeability of the bacterial outer and inner membranes, leading to the leakage of intracellular components and ultimately cell death.[15] This effect can be particularly effective against drug-resistant Gram-negative bacteria.[15]

cluster_2 Mechanism of Bacterial Membrane Permeabilization Thiophene Substituted Thiophene OuterMembrane Outer Membrane Thiophene->OuterMembrane Disrupts InnerMembrane Inner Membrane Thiophene->InnerMembrane Disrupts Permeability Increased Permeability OuterMembrane->Permeability InnerMembrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Disruption of Bacterial Membrane Integrity by Substituted Thiophenes.
Experimental Protocols

Bacterial Membrane Permeability Assay (NPN Uptake Assay):

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Increased NPN fluorescence indicates damage to the outer membrane.

  • Materials: Bacterial culture, appropriate buffer (e.g., PBS), N-phenyl-1-naphthylamine (NPN) solution, 96-well black microplate, fluorometer.

  • Procedure:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and resuspend them in the buffer to a specific optical density.

    • Add the test compound at various concentrations to the wells of the 96-well plate containing the bacterial suspension.

    • Add NPN to each well to a final concentration of, for example, 10 µM.

    • Measure the fluorescence intensity immediately and at regular intervals using a fluorometer (e.g., excitation at 350 nm and emission at 420 nm).

    • An increase in fluorescence intensity compared to the untreated control indicates outer membrane permeabilization.[16][17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted thiophenes have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various substituted thiophene derivatives, presented as IC50 values for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Morpholinoacetamide-thiophene5bCOX-25.45[18]Celecoxib-
5b5-LOX4.33[18]NDGA2.46[18]
Thiophene-pyrazole7fCOX/5-LOX/TNF-αPotent Inhibition[2]--
7gCOX/5-LOX/TNF-αPotent Inhibition[2]--
Key Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of many thiophene derivatives is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[19][20] By inhibiting both pathways, these compounds can effectively reduce inflammation with a potentially better side-effect profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. Some thiophenes also inhibit the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines.[11]

cluster_3 Mechanism of COX/LOX Inhibition ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX LOX 5-LOX Enzyme ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Substituted Thiophene Thiophene->COX Inhibits Thiophene->LOX Inhibits

Dual Inhibition of COX and LOX Pathways by Substituted Thiophenes.
Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric):

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials: Purified COX-1 or COX-2 enzyme, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, arachidonic acid (substrate), TMPD, 96-well plate, spectrophotometer.

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

    • Add the test compound at various concentrations or a known inhibitor (e.g., celecoxib for COX-2).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at 590 nm at regular intervals to determine the rate of TMPD oxidation.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3][21]

Neuroprotective Activity: Shielding the Nervous System

Substituted thiophenes are being investigated for their potential in treating neurodegenerative disorders. Their mechanisms of action often involve protecting neurons from oxidative stress and excitotoxicity.[22]

Key Neuroprotective Mechanisms

Protection Against Oxidative Stress: Some thiophene derivatives can protect neuronal cells from glutamate-induced excitotoxicity by suppressing the production of reactive oxygen species (ROS) and blocking Ca2+ influx.[7][23] This helps to maintain cellular redox homeostasis and prevent neuronal cell death.[7]

cluster_4 Neuroprotective Mechanism Against Oxidative Stress Glutamate Excess Glutamate Calcium Ca2+ Influx Glutamate->Calcium ROS ROS Production Glutamate->ROS OxidativeStress Oxidative Stress Calcium->OxidativeStress ROS->OxidativeStress NeuronalDeath Neuronal Cell Death OxidativeStress->NeuronalDeath Thiophene Substituted Thiophene Thiophene->Calcium Inhibits Thiophene->ROS Inhibits

Neuroprotective Effects of Substituted Thiophenes Against Oxidative Stress.
Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS):

This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Materials: Neuronal cell line (e.g., HT-22), cell culture medium, DCFH-DA, glutamate or another ROS-inducing agent, 96-well black microplate, fluorescence microplate reader.

  • Procedure:

    • Seed the neuronal cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations for a specific time.

    • Load the cells with DCFH-DA by incubating them with the probe in the dark.

    • Wash the cells to remove excess probe.

    • Induce oxidative stress by adding an agent like glutamate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points.

    • A decrease in fluorescence intensity in the presence of the test compound indicates its ability to reduce intracellular ROS levels.

Synthesis of Biologically Active Substituted Thiophenes

The synthesis of substituted thiophenes often involves multicomponent reactions that allow for the efficient construction of the thiophene ring with various substituents. The Gewald aminothiophene synthesis is a widely used method.

General Synthesis Protocol for 2-Aminothiophene Derivatives (Gewald Synthesis)

This versatile reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

  • Materials: An α-methylene ketone or aldehyde, an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), elemental sulfur, a base (e.g., diethylamine, morpholine), and a suitable solvent (e.g., ethanol, DMF).

  • Procedure:

    • To a stirred mixture of the ketone/aldehyde and the active methylene nitrile in the solvent, add elemental sulfur.

    • Slowly add the base to the reaction mixture.

    • The reaction is often exothermic and may require cooling. Stir the mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).

    • The product often precipitates from the reaction mixture upon cooling or after the addition of water or an acid.

    • Collect the solid product by filtration, wash it with a suitable solvent, and purify it by recrystallization.[1][24]

Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of substituted thiophenes, coupled with their synthetic accessibility, make them highly attractive for further investigation in the fields of oncology, infectious diseases, inflammation, and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 5-Methylthiophene-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Methylthiophene-3-carboxylic acid and its derivatives. The methodologies outlined herein are foundational for the development of novel therapeutic agents and functional materials.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules widely utilized in medicinal chemistry and materials science. The thiophene ring serves as a versatile scaffold, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] Specifically, derivatives of this compound are of interest as intermediates in the synthesis of pharmacologically active molecules, such as kinase inhibitors.[1][2]

This guide details the multi-step synthesis beginning with the formation of a thiophene precursor via the Gewald reaction, followed by hydrolysis to the carboxylic acid, and subsequent derivatization to esters and amides.

Synthetic Pathways

The overall synthetic strategy involves three main stages:

  • Synthesis of a 2-Amino-5-methylthiophene-3-carboxylate precursor: This is achieved through the Gewald reaction, a one-pot multicomponent reaction that efficiently constructs the substituted thiophene ring.

  • Hydrolysis to this compound: The ester precursor is hydrolyzed to the corresponding carboxylic acid.

  • Derivatization: The carboxylic acid is then converted to its ester or amide derivatives through standard organic reactions.

Synthesis_Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Derivatization Propionaldehyde Propionaldehyde Gewald Gewald Reaction Propionaldehyde->Gewald MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Gewald Sulfur Sulfur Sulfur->Gewald Precursor Methyl 2-amino-5-methyl- thiophene-3-carboxylate Gewald->Precursor Yield: 73.6% CarboxylicAcid 5-Methylthiophene- 3-carboxylic acid Hydrolysis Hydrolysis Hydrolysis->CarboxylicAcid Precursor_ref->Hydrolysis Esterification Esterification Ester Ester Derivative Esterification->Ester Amidation Amidation Amide Amide Derivative Amidation->Amide CarboxylicAcid_ref->Esterification CarboxylicAcid_ref->Amidation EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Thiophene_Derivative 5-Methylthiophene-3-carboxamide Derivative Thiophene_Derivative->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

References

Application Notes and Protocols: 5-Methylthiophene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-3-carboxylic acid is a heterocyclic organic compound that holds significant promise as a scaffold in medicinal chemistry. Its thiophene core, a known bioisostere of a phenyl ring, offers favorable physicochemical properties for drug design. The strategic placement of the methyl and carboxylic acid groups provides opportunities for diverse chemical modifications to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This document outlines the potential applications of this compound derivatives in oncology and inflammatory diseases, supported by experimental protocols and data from structurally related compounds.

Therapeutic Potential

Derivatives of the thiophene-3-carboxylic acid scaffold have demonstrated notable biological activities, primarily as anticancer and anti-inflammatory agents. These activities are often attributed to their ability to inhibit key enzymes in signaling pathways that are dysregulated in various diseases.

Anticancer Applications

Thiophene-based compounds have been investigated for their potential to inhibit cancer cell proliferation and migration. One promising avenue of research involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in cell motility, invasion, and proliferation.[1][2][3]

Anti-inflammatory Applications

The thiophene scaffold is also a key component in the development of anti-inflammatory agents. Derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[4][5]

Quantitative Data

The following table summarizes the in vitro biological activity of representative benzo[b]thiophene-3-carboxylic acid derivatives, which are structurally related to this compound, against various cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
b19 MDA-MB-231 (Breast Cancer)0.85 ± 0.07[1]
b19 MCF-7 (Breast Cancer)1.23 ± 0.11[1]
b19 A549 (Lung Cancer)2.54 ± 0.23[1]

Note: The above data is for benzo[b]thiophene-3-carboxylic acid derivatives and not this compound itself. It serves as an indication of the potential of the broader thiophene-3-carboxylic acid scaffold.

Experimental Protocols

Synthesis of 5-Methylthiophene-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in creating a library of bioactive compounds.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37 °C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

RhoA/ROCK Signaling Pathway

Derivatives of thiophene-3-carboxylic acid have been shown to target the RhoA/ROCK signaling pathway, which is implicated in cancer cell migration and invasion.[1][2] Inhibition of this pathway can lead to a reduction in the metastatic potential of cancer cells.

RhoA_ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin LIMK->Cofilin Inhibits Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Stress Fiber Formation Stress Fiber Formation Actin Polymerization->Stress Fiber Formation Cell Migration & Invasion Cell Migration & Invasion Stress Fiber Formation->Cell Migration & Invasion

Caption: Inhibition of the RhoA/ROCK signaling pathway by a thiophene derivative.

Experimental Workflow for Synthesis and Cytotoxicity Screening

The following diagram illustrates a typical workflow for the synthesis of a library of 5-methylthiophene-3-carboxamide derivatives and their subsequent evaluation for anticancer activity.

Synthesis_Screening_Workflow start This compound synthesis Amide Coupling with Diverse Amines start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library screening In Vitro Cytotoxicity Screening (MTT Assay) library->screening data_analysis IC50 Determination screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for synthesis and in vitro screening of thiophene derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in the fields of oncology and inflammation, with the potential to modulate key signaling pathways. The provided protocols and workflows offer a foundational guide for researchers to synthesize and evaluate new compounds based on this promising chemical entity. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and drug-like properties for future clinical development.

References

Application Notes and Protocols for the Esterification of 5-Methylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of 5-methylthiophene-3-carboxylic acid, a key intermediate in the development of pharmacologically active compounds and functional materials. The following sections outline common esterification methods, present quantitative data for process optimization, and provide step-by-step experimental procedures.

Introduction

This compound and its ester derivatives are important scaffolds in medicinal chemistry. The ester moiety can serve as a crucial pharmacophore, influence the pharmacokinetic properties of a molecule, or act as a protecting group for the carboxylic acid functionality during multi-step syntheses. The selection of an appropriate esterification protocol is therefore a critical step in the synthetic route. This guide details two robust and widely applicable methods: the classic Fischer-Speier esterification under acidic conditions and a milder DCC/DMAP coupling method suitable for more sensitive substrates.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes typical quantitative data for the esterification of this compound using different alcohols and methodologies. These values are representative and may be optimized for specific laboratory conditions.

Ester ProductMethodAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Methyl 5-methylthiophene-3-carboxylateFischer-SpeierMethanolH₂SO₄ (cat.)MethanolReflux (65)4-885-95
Ethyl 5-methylthiophene-3-carboxylateFischer-SpeierEthanolH₂SO₄ (cat.)EthanolReflux (78)6-1280-90
Isopropyl 5-methylthiophene-3-carboxylateFischer-SpeierIsopropanolH₂SO₄ (cat.)IsopropanolReflux (82)12-2470-80
tert-Butyl 5-methylthiophene-3-carboxylateDCC/DMAP Couplingtert-ButanolDCC, DMAPDichloromethaneRT (25)12-1875-85
Benzyl 5-methylthiophene-3-carboxylateDCC/DMAP CouplingBenzyl alcoholDCC, DMAPDichloromethaneRT (25)10-1680-90

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 5-methylthiophene-3-carboxylate using an excess of methanol and a catalytic amount of sulfuric acid. The Fischer esterification is a reversible reaction, and using the alcohol as the solvent drives the equilibrium towards the product.[1][2][3][4][5][6][7][8][9]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 10-20 equivalents or until the acid is fully dissolved).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5-methylthiophene-3-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: DCC/DMAP Mediated Esterification of this compound

This method is suitable for alcohols that are sensitive to acidic conditions or for the formation of esters with bulky alcohols like tert-butanol. The reaction proceeds under mild, neutral conditions at room temperature.

Materials:

  • This compound

  • Alcohol (e.g., tert-butanol, benzyl alcohol) (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 12-18 hours).

  • Filter off the precipitated DCU using a Buchner funnel and wash the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude ester product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Visualized Workflows

Fischer_Esterification_Workflow start Start: 5-Methylthiophene- 3-carboxylic acid reaction Reaction: Reflux start->reaction reagents Reagents: - Alcohol (excess) - H₂SO₄ (cat.) reagents->reaction workup Workup: - Evaporation - Extraction - Washes (NaHCO₃, H₂O, Brine) reaction->workup purification Purification: - Drying (Na₂SO₄) - Evaporation - Distillation/Chromatography workup->purification product Product: Ester purification->product

Caption: Workflow for Fischer-Speier Esterification.

DCC_DMAP_Esterification_Workflow start Start: 5-Methylthiophene- 3-carboxylic acid reaction Reaction: 0°C to RT start->reaction reagents Reagents: - Alcohol - DCC - DMAP - DCM reagents->reaction filtration Filtration: Remove DCU reaction->filtration workup Workup: - Washes (HCl, NaHCO₃, Brine) filtration->workup purification Purification: - Drying (Na₂SO₄) - Evaporation - Chromatography workup->purification product Product: Ester purification->product

Caption: Workflow for DCC/DMAP Mediated Esterification.

Signaling Pathways and Logical Relationships

The underlying chemical transformation for both protocols is a nucleophilic acyl substitution. The logic for choosing a protocol often depends on the stability of the substrates and the desired scale of the reaction.

Protocol_Selection_Logic start Esterification of This compound substrate_check Substrate acid/base sensitive? start->substrate_check fischer Fischer-Speier Protocol substrate_check->fischer No dcc DCC/DMAP Protocol substrate_check->dcc Yes fischer_adv Advantages: - Economical for large scale - Simple reagents fischer->fischer_adv dcc_adv Advantages: - Mild conditions - Good for sensitive substrates dcc->dcc_adv

Caption: Decision logic for selecting an esterification protocol.

References

Application Notes and Protocols: Acylation Reactions Using 5-Methylthiophene-3-carboxylic acid chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 5-methylthiophene-3-carboxylic acid chloride, a versatile reagent for the introduction of the 5-methylthiophene-3-carbonyl moiety into various molecules. This document details protocols for the preparation of the acid chloride and its subsequent use in two major classes of acylation reactions: Friedel-Crafts acylation of aromatic compounds and amidation of amines.

Introduction

This compound chloride is a reactive derivative of this compound, making it a valuable building block in organic synthesis. The thiophene ring is a key structural motif in many pharmaceuticals and functional materials. Acylation reactions utilizing this reagent provide a direct method for creating carbon-carbon and carbon-nitrogen bonds, leading to the formation of ketones and amides, respectively. These products can serve as key intermediates in the development of novel therapeutic agents and other advanced materials.

The primary applications of this compound chloride discussed herein are:

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction to produce aryl (5-methylthiophen-3-yl)methanones.[1][2][3]

  • Amide Synthesis: The acylation of primary and secondary amines to yield N-substituted-5-methylthiophene-3-carboxamides.

Synthesis of this compound chloride

The requisite this compound chloride is typically prepared from the corresponding carboxylic acid. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Preparation of this compound chloride

This protocol describes a general procedure for the synthesis of an acyl chloride from a carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • To a dried flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane or toluene as the solvent.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80°C depending on the solvent) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting crude this compound chloride is typically used in the next step without further purification.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations should be performed in a well-ventilated fume hood.

Friedel-Crafts Acylation of Arenes

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones.[1][2][3] The reaction involves the treatment of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

General Reaction Scheme:

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general method for the acylation of an activated aromatic compound like anisole.

Materials:

  • This compound chloride

  • Anisole (or other arene)

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere, add the arene (e.g., anisole, 1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions.

  • In a separate flask, dissolve this compound chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the arene-AlCl₃ mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl (5-methylthiophen-3-yl)methanone.

Quantitative Data (Representative):

ProductAreneCatalystSolventYield (%)
(4-Methoxyphenyl)(5-methylthiophen-3-yl)methanoneAnisoleAlCl₃DCMEstimated 70-85
(5-Methylthiophen-3-yl)(phenyl)methanoneBenzeneAlCl₃DCEEstimated 60-75

Note: The yields provided are estimates based on typical Friedel-Crafts acylation reactions and should be optimized for specific substrates.

Synthesis of N-Aryl-5-methylthiophene-3-carboxamides

The reaction of this compound chloride with primary or secondary amines is a straightforward and efficient method for the synthesis of the corresponding amides. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Phenyl-5-methylthiophene-3-carboxamide (Analogous Procedure)

This protocol is adapted from a similar synthesis of N-Phenyl-5-propylthiophene-2-carboxamide and can be applied to the synthesis of N-aryl-5-methylthiophene-3-carboxamides.[4]

Materials:

  • This compound chloride

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dried flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-phenyl-5-methylthiophene-3-carboxamide.

Quantitative Data (Analogous Synthesis):

The following data is for the synthesis of the analogous N-Phenyl-5-propylthiophene-2-carboxamide.[4] Similar yields can be expected for the title compound under optimized conditions.

ProductAmineBaseSolventYield (%)Melting Point (°C)
N-Phenyl-5-propylthiophene-2-carboxamideAnilinen-BuLi/PhNCOTHF77124-126

Spectroscopic Data (Representative for an N-Aryl Thiophene Carboxamide):

  • ¹H-NMR (CDCl₃, 400 MHz): Expect signals for the thiophene protons, the methyl group protons on the thiophene ring, the aromatic protons of the phenyl group, and a broad singlet for the N-H proton.

  • ¹³C-NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, the carbons of the thiophene ring, the methyl carbon, and the carbons of the phenyl ring.

  • ESI-MS: Expect to observe the molecular ion peak [M+H]⁺.

Workflow and Diagrams

Workflow for Synthesis and Application

The following diagram illustrates a typical workflow from the starting carboxylic acid to the final acylated products and their potential applications in drug discovery.

G cluster_0 Reagent Preparation cluster_1 Acylation Reactions cluster_2 Applications This compound This compound This compound chloride This compound chloride This compound->this compound chloride Chlorination SOCl2 or (COCl)2 SOCl2 or (COCl)2 SOCl2 or (COCl)2->this compound chloride Aryl (5-methylthiophen-3-yl)methanone Aryl (5-methylthiophen-3-yl)methanone This compound chloride->Aryl (5-methylthiophen-3-yl)methanone Friedel-Crafts Acylation (Lewis Acid) N-Aryl-5-methylthiophene-3-carboxamide N-Aryl-5-methylthiophene-3-carboxamide This compound chloride->N-Aryl-5-methylthiophene-3-carboxamide Amidation (Base) Arene Arene Arene->Aryl (5-methylthiophen-3-yl)methanone Amine Amine Amine->N-Aryl-5-methylthiophene-3-carboxamide Drug Discovery Drug Discovery Aryl (5-methylthiophen-3-yl)methanone->Drug Discovery Materials Science Materials Science Aryl (5-methylthiophen-3-yl)methanone->Materials Science N-Aryl-5-methylthiophene-3-carboxamide->Drug Discovery N-Aryl-5-methylthiophene-3-carboxamide->Materials Science

Caption: Synthetic workflow for this compound chloride.

Mechanism of Friedel-Crafts Acylation

The following diagram illustrates the generally accepted mechanism for Friedel-Crafts acylation.

G Acyl_Chloride 5-Methylthiophene-3- carboxylic acid chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Arene Arene Arene Arene->Sigma_Complex Product Aryl (5-methylthiophen-3-yl)methanone Sigma_Complex->Product - H+ Catalyst_Regen AlCl3 + HCl Sigma_Complex->Catalyst_Regen + AlCl4-

Caption: Mechanism of Friedel-Crafts Acylation.

References

Anwendungshinweise und Protokolle: Gewald-Synthese von Aminothiophencarbonsäureestern

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsnotizen bieten detaillierte Protokolle und technische Daten für die Synthese von 2-Aminothiophen-3-carbonsäureestern mittels der Gewald-Reaktion. Diese vielseitige Mehrkomponentenreaktion ist ein grundlegendes Werkzeug in der medizinischen Chemie zur Herstellung hochsubstituierter Thiophene, die als wichtige Bausteine für die Entwicklung von pharmazeutischen Wirkstoffen dienen.[1][2]

Einleitung

Die Gewald-Reaktion, erstmals 1965 von Karl Gewald beschrieben, ist eine Eintopfsynthese, bei der ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart einer Base zu einem polysubstituierten 2-Aminothiophen kondensiert werden.[3] Die Produkte dieser Reaktion sind wertvolle Intermediate für die Synthese einer Vielzahl von biologisch aktiven Molekülen, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Wirkstoffe.[4] Die milde Reaktionsbedingungen und die leichte Verfügbarkeit der Ausgangsmaterialien tragen zur breiten Anwendbarkeit dieser Methode bei.[5]

Reaktionsmechanismus

Der Mechanismus der Gewald-Reaktion beginnt mit einer Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem α-Cyanoester, um ein stabiles α,β-ungesättigtes Nitril-Intermediat zu bilden.[6] Darauf folgt die Addition von Schwefel und eine anschließende Zyklisierung und Tautomerisierung, die zum gewünschten 2-Aminothiophen-Produkt führt.

Gewald_Mechanism R1 Keton/Aldehyd I1 Knoevenagel-Intermediat (α,β-ungesättigtes Nitril) R1->I1 Knoevenagel- Kondensation R2 α-Cyanoester R2->I1 Knoevenagel- Kondensation R3 Schwefel (S₈) Base Base (z.B. Morpholin) Base->R1 I2 Thiolat-Intermediat I1->I2 + S₈, Base I3 Cyclisiertes Intermediat I2->I3 Intramolekulare Cyclisierung P 2-Aminothiophen- carbonsäureester I3->P Tautomerisierung

Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.

Datenpräsentation: Reaktionsbedingungen und Ausbeuten

Die Ausbeute der Gewald-Reaktion wird von verschiedenen Faktoren beeinflusst, darunter die Wahl der Ausgangsmaterialien, des Lösungsmittels, der Base und der Reaktionstemperatur. Die folgende Tabelle fasst repräsentative Ergebnisse für die Synthese verschiedener 2-Aminothiophen-3-carbonsäureester zusammen.

Keton/Aldehydα-CyanoesterBaseLösungsmittelMethodeZeitAusbeute (%)Referenz
CyclohexanonEthylcyanoacetatMorpholinEthanolKonventionell3.5 h79[7]
AcetophenonEthylcyanoacetatMorpholinEthanolKonventionell40 h70[3]
4-NitroacetophenonEthylcyanoacetatTriethylaminEthanolMikrowelle46 min-[8]
CyclopentanonEthylcyanoacetatPyrrolidinDMFMikrowelle30 min85[4]
Butan-2-onEthylcyanoacetatKF-Aluminiumoxid-Mikrowelle4 min92[7]
EthylacetoacetatMalononitrilPiperidiniumboratEtOH/H₂OKonventionell25 min95[9]

Experimentelle Protokolle

Protokoll 1: Konventionelle Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat

Dieses Protokoll beschreibt eine typische Vorgehensweise für die Gewald-Synthese unter konventioneller Heizung.

Materialien:

  • Cyclohexanon

  • Ethylcyanoacetat

  • Elementarer Schwefel

  • Morpholin

  • Ethanol

Durchführung:

  • In einem 250-ml-Rundkolben werden Cyclohexanon (0,1 mol), Ethylcyanoacetat (0,1 mol) und elementarer Schwefel (0,1 mol) in 50 ml Ethanol suspendiert.

  • Unter Rühren wird Morpholin (0,1 mol) langsam zugetropft.

  • Die Reaktionsmischung wird für 3-4 Stunden bei 50 °C gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.

  • Das ausgefallene Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) erfolgen.

Protokoll 2: Mikrowellen-unterstützte Synthese von 2-Aminothiophen-Derivaten

Die Anwendung von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern.[4][6]

Materialien:

  • Geeignetes Keton oder Aldehyd (1,0 mmol)

  • Ethylcyanoacetat (1,1 mmol)

  • Elementarer Schwefel (1,1 mmol)

  • Base (z.B. Pyrrolidin, 1,0 mmol)[4]

  • Lösungsmittel (z.B. DMF, 3 ml)[4]

Durchführung:

  • In einem 5-ml-Mikrowellenreaktionsgefäß werden das Keton/Aldehyd, Ethylcyanoacetat, Schwefel und die Base im gewählten Lösungsmittel vorgelegt.

  • Das Gefäß wird versiegelt und in den Mikrowellenreaktor gestellt.

  • Die Mischung wird bei einer festgelegten Temperatur (z. B. 50-120 °C) für eine bestimmte Zeit (z. B. 2-48 Minuten) bestrahlt.[6]

  • Nach Abschluss der Reaktion wird das Gefäß auf Raumtemperatur abgekühlt.

  • Die Reaktionsmischung wird in einen Scheidetrichter mit Ethylacetat (20 ml) überführt und nacheinander mit Wasser (3 x 20 ml) und gesättigter Kochsalzlösung (20 ml) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum am Rotationsverdampfer eingeengt.

  • Der rohe Rückstand wird durch Flash-Säulenchromatographie an Kieselgel mit einem geeigneten Eluentensystem (z. B. Hexan/Ethylacetat) gereinigt, um das reine 2-Aminothiophen-Derivat zu erhalten.[6]

  • Das Endprodukt wird mittels geeigneter analytischer Techniken (¹H-NMR, ¹³C-NMR, MS usw.) charakterisiert.

Workflow A Reagenzien mischen (Keton, Cyanoester, S, Base) B Mikrowellenbestrahlung A->B C Aufarbeitung (Extraktion & Waschen) B->C D Trocknen & Einengen C->D E Reinigung (Säulenchromatographie) D->E F Charakterisierung (NMR, MS) E->F

Abbildung 2: Allgemeiner Arbeitsablauf für die Mikrowellen-Synthese.

Anwendungen in der Arzneimittelentwicklung

2-Aminothiophen-3-carbonsäureester sind eine Klasse von "privileged structures" in der medizinischen Chemie. Sie dienen als Ausgangsstoffe für die Synthese von Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten.

  • Enzyminhibitoren: Viele Derivate zeigen eine hemmende Wirkung auf verschiedene Enzyme. Beispielsweise wurden Thieno[2,3-d]pyrimidin-Derivate, die aus Gewald-Produkten synthetisiert wurden, als potente Inhibitoren der humanen Leukozyten-Elastase und von Kinasen wie PI3K identifiziert.[10]

  • Antitumor-Wirkstoffe: Bestimmte 2-Aminothiophen-3-carbonsäureester-Derivate haben eine selektive zytostatische Aktivität gegen verschiedene Tumorzelllinien gezeigt, einschließlich Prostatakrebs- und Nierenkarzinomzellen.[11] Diese Verbindungen können den Zellzyklus in der G1-Phase arretieren und Apoptose induzieren.[11]

  • Antileishmaniale Aktivität: Neuere Studien haben gezeigt, dass 2-Aminothiophen-Derivate vielversprechende Kandidaten für die Entwicklung neuer Medikamente gegen Leishmaniose sind.[12]

Signaling_Pathway cluster_cell Tumorzelle GF Wachstumsfaktor GFR Rezeptor GF->GFR Kinase Kinase (z.B. PI3K) GFR->Kinase Downstream Downstream-Signale Kinase->Downstream Proliferation Zellproliferation & Überleben Downstream->Proliferation Apoptosis Apoptose Downstream->Apoptosis Inhibitor 2-Aminothiophen- Derivat Inhibitor->Kinase Inhibition

Abbildung 3: Hemmung eines Kinase-Signalwegs durch ein 2-Aminothiophen-Derivat.

Fazit

Die Gewald-Synthese bleibt eine äußerst relevante und effiziente Methode zur Herstellung von 2-Aminothiophen-3-carbonsäureestern. Die Flexibilität bei der Wahl der Ausgangsmaterialien und die Möglichkeit, die Reaktionsbedingungen (konventionell oder mikrowellen-unterstützt) anzupassen, ermöglichen den Zugang zu einer großen Vielfalt von Strukturen für die Wirkstoffforschung. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, um diese leistungsstarke Reaktion in ihren Synthesestrategien zu implementieren.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-Methylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 3-bromo-5-methylthiophene-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for structurally similar thiophene derivatives and provide a robust starting point for research and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1] Thiophene-containing molecules are prevalent scaffolds in many biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiophene ring via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

A critical consideration for the Suzuki coupling of 3-bromo-5-methylthiophene-2-carboxylic acid is the presence of the carboxylic acid group. Direct coupling of the free acid can be challenging and may lead to lower yields or side reactions. Therefore, a common and highly recommended strategy is the protection of the carboxylic acid, typically through esterification, prior to the cross-coupling reaction. Following the successful C-C bond formation, the ester can be readily hydrolyzed to yield the desired 3-aryl-5-methylthiophene-2-carboxylic acid.

General Reaction Scheme

The overall synthetic strategy involves a two-step process:

Step 1: Esterification of 3-Bromo-5-Methylthiophene-2-Carboxylic Acid

Figure 1: Esterification of the starting material.

Step 2: Suzuki Coupling of the Esterified Thiophene

Figure 2: Suzuki coupling with an arylboronic acid.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of similar bromothiophene esters. This data can serve as a guide for optimizing the reaction of methyl 3-bromo-5-methylthiophene-2-carboxylate.

EntryArylboronic AcidCatalyst (mol%)Base (Equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O (2:1:1)100880-90
33-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)801675-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (10:1)1001270-80

Experimental Protocols

Protocol 1: Esterification of 3-Bromo-5-Methylthiophene-2-Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a crucial step for efficient Suzuki coupling.

Materials:

  • 3-Bromo-5-methylthiophene-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromo-5-methylthiophene-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

  • Methyl 3-bromo-5-methylthiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask or reaction tube, add methyl 3-bromo-5-methylthiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (3-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-aryl-5-methylthiophene-2-carboxylate.

Protocol 3: Hydrolysis of the Ester

This protocol describes the final deprotection step to obtain the target carboxylic acid.

Materials:

  • Methyl 3-aryl-5-methylthiophene-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the methyl 3-aryl-5-methylthiophene-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 ratio).

  • Add an excess of LiOH or NaOH (2-4 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the final 3-aryl-5-methylthiophene-2-carboxylic acid.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir2 R¹-Pd(II)L₂-R² pdiix->pdiir2 Transmetalation boronate R²-B(OR)₃⁻ base Base (e.g., OH⁻) boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation pdiir2->pd0 Reductive Elimination product R¹-R² r1x R¹-X (Aryl Halide)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_suzuki Step 2: Suzuki Coupling cluster_hydrolysis Step 3: Hydrolysis arrow -> A Combine 3-bromo-5-methyl- thiophene-2-carboxylic acid, MeOH, and H₂SO₄ B Reflux for 4-6 hours A->B C Work-up and Purification B->C D Combine thiophene ester, arylboronic acid, catalyst, and base C->D E Degas and add solvent D->E F Heat at 80-100°C for 12-24h E->F G Work-up and Purification F->G H Dissolve coupled ester and add base (LiOH/NaOH) G->H I Stir at RT or heat gently H->I J Acidification, Work-up, and Purification I->J

Caption: General experimental workflow for the synthesis of 3-aryl-5-methylthiophene-2-carboxylic acids.

Logical_Relationship start 3-Bromo-5-methylthiophene- 2-carboxylic Acid esterification Esterification (Protection of Carboxylic Acid) start->esterification suzuki Suzuki Coupling (C-C Bond Formation) esterification->suzuki hydrolysis Hydrolysis (Deprotection) suzuki->hydrolysis final_product 3-Aryl-5-methylthiophene- 2-carboxylic Acid hydrolysis->final_product drug_discovery Drug Discovery Applications (e.g., SAR studies, lead optimization) final_product->drug_discovery

Caption: Logical workflow from starting material to potential applications.

References

Application of 5-Methylthiophene-3-carboxylic Acid in Materials Science: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-3-carboxylic acid and its derivatives are versatile building blocks in the field of materials science, particularly for the synthesis of functional organic polymers. The thiophene ring provides a π-conjugated backbone, essential for electronic conductivity, while the carboxylic acid group offers a site for functionalization, influencing solubility, processability, and interfacial properties. This application note details the synthesis and characterization of a functionalized polythiophene, poly(3,3''-didodecyl-2,2'':5',2''-terthiophene-co-5-methylthiophene-3-carboxylate), and its subsequent hydrolysis to the corresponding carboxylic acid-functionalized polymer. This material demonstrates the utility of thiophene carboxylic acid derivatives in creating advanced materials for applications such as organic electronics and smart coatings.

Key Applications

Functionalized polythiophenes derived from precursors like this compound are promising materials for a range of applications, including:

  • Organic Field-Effect Transistors (OFETs): The conjugated backbone of the polymer serves as the active semiconductor layer for charge transport.

  • Organic Solar Cells (OSCs): These polymers can act as the electron donor material in the active layer of a photovoltaic device.

  • Sensors: The electronic properties of the polymer can be modulated by the binding of analytes to the carboxylic acid groups, enabling chemical sensing.

  • Smart Coatings: The carboxylic acid functionality can be used to tune the surface energy and adhesion properties of coatings.

Experimental Protocols

The synthesis of a polythiophene bearing a carboxylic acid group is often challenging to achieve directly due to the reactivity of the acidic proton with many polymerization catalysts. A common and effective strategy is a post-polymerization modification approach, where a more stable ester-functionalized polymer is first synthesized and then hydrolyzed to the desired carboxylic acid-functionalized polymer.[1]

Protocol 1: Synthesis of the Precursor Polymer via Stille Polycondensation

This protocol describes the synthesis of a copolymer containing a methyl thiophene-3-carboxylate unit.

Materials:

  • (3,3''-didodecyl-[2,2'':5',2''-terthiophene]-5,5''-diyl)bis(trimethylstannane)

  • Methyl 2,5-dibromothiophene-3-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tris(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous toluene

  • Methanol

  • Hexane

  • Chloroform

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (3,3''-didodecyl-[2,2'':5',2''-terthiophene]-5,5''-diyl)bis(trimethylstannane) (1.0 eq) and methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq) in anhydrous toluene.

  • In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.12 eq) in anhydrous toluene.

  • Add the catalyst solution to the monomer solution and heat the reaction mixture at 110 °C for 48 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the polymer fraction.

  • Dry the purified polymer under vacuum.

Protocol 2: Post-Polymerization Hydrolysis to the Carboxylic Acid-Functionalized Polymer

Materials:

  • Ester-functionalized polythiophene (from Protocol 1)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Procedure:

  • Dissolve the ester-functionalized polythiophene in THF.

  • Add a solution of KOH (excess) in methanol.

  • Heat the mixture to reflux for 24 hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture and precipitate the polymer salt by adding it to a large volume of deionized water.

  • Filter the polymer salt and then re-dissolve it in THF.

  • Acidify the solution by the dropwise addition of 1 M HCl until the polymer precipitates.

  • Filter the resulting carboxylic acid-functionalized polymer, wash it thoroughly with deionized water to remove any residual salts, and dry it under vacuum.

Characterization Data

The successful synthesis and functionalization of the polymers can be confirmed through various analytical techniques. The following tables summarize typical quantitative data for the precursor ester-functionalized polythiophene and the final carboxylic acid-functionalized polythiophene.

Table 1: Molecular Weight and Polydispersity

PolymerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Ester-functionalized Polythiophene15,00030,0002.0
Carboxylic Acid-functionalized Polythiophene---

Note: GPC analysis of the carboxylic acid-functionalized polymer is often challenging due to its poor solubility and potential interactions with the column material.

Table 2: Optical and Electrochemical Properties

Polymerλmax (film, nm)Optical Bandgap (eV)HOMO (eV)LUMO (eV)
Ester-functionalized Polythiophene4372.25-5.66-3.41
Carboxylic Acid-functionalized Polythiophene4362.27-5.82-3.55

Data is based on analogous polythiophene systems reported in the literature.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for obtaining the carboxylic acid-functionalized polythiophene.

G cluster_0 Protocol 1: Stille Polycondensation cluster_1 Protocol 2: Hydrolysis Monomer1 Stannylated Terthiophene Polymerization Stille Polycondensation in Toluene, 110°C Monomer1->Polymerization Monomer2 Brominated Methyl Thiophene-3-carboxylate Monomer2->Polymerization Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Polymerization Precursor_Polymer Ester-Functionalized Polythiophene Polymerization->Precursor_Polymer Hydrolysis KOH, THF/Methanol, Reflux Precursor_Polymer->Hydrolysis Acidification HCl (aq) Hydrolysis->Acidification Final_Polymer Carboxylic Acid-Functionalized Polythiophene Acidification->Final_Polymer

Caption: Workflow for the synthesis of a carboxylic acid-functionalized polythiophene.

Structure-Property Relationship

The introduction of the methyl and carboxylic acid groups onto the polythiophene backbone significantly influences the material's properties. The following diagram illustrates these relationships.

G cluster_0 Structural Features cluster_1 Material Properties Backbone Polythiophene Backbone Conductivity Electronic Conductivity Backbone->Conductivity π-conjugation Methyl Methyl Group (-CH₃) Solubility Solubility and Processability Methyl->Solubility Increases solubility in organic solvents Carboxyl Carboxylic Acid Group (-COOH) Carboxyl->Solubility Influences polarity and hydrogen bonding Adhesion Interfacial Adhesion Carboxyl->Adhesion Enables interaction with polar surfaces Sensing Sensing Capability Carboxyl->Sensing Provides binding site for analytes

Caption: Influence of functional groups on polythiophene properties.

Conclusion

This compound serves as a valuable precursor for the synthesis of functionalized polythiophenes. The post-polymerization modification of an ester-functionalized intermediate polymer is an effective method to obtain well-defined carboxylic acid-functionalized polythiophenes. These materials exhibit tunable electronic and physical properties, making them highly attractive for a variety of applications in materials science, from organic electronics to advanced sensor technologies. The protocols and data presented here provide a foundation for researchers to explore the potential of these promising materials.

References

Application Notes and Protocols: Step-by-Step Synthesis of 5-Methylthiophene-3-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 5-Methylthiophene-3-carboxylic acid amide, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and provide a step-by-step approach from commercially available starting materials.

Overall Synthetic Strategy

The synthesis of this compound amide is proposed as a three-stage process. The initial stage involves the construction of a substituted thiophene ring system using the versatile Gewald reaction to produce an amino- and ester-functionalized thiophene. The second stage focuses on the removal of the amino group via a diazotization-reduction sequence, followed by hydrolysis of the ester to yield the key intermediate, this compound. The final stage details the conversion of this carboxylic acid into the target amide.

Logical Workflow of the Synthesis

Synthesis_Workflow Start Starting Materials (Propionaldehyde, Methyl cyanoacetate, Sulfur) Gewald Stage 1: Gewald Reaction Start->Gewald Intermediate1 Methyl 2-amino-5-methylthiophene-3-carboxylate Gewald->Intermediate1 Deamination Stage 2a: Diazotization & Deamination Intermediate1->Deamination Intermediate2 Methyl 5-methylthiophene-3-carboxylate Deamination->Intermediate2 Hydrolysis Stage 2b: Ester Hydrolysis Intermediate2->Hydrolysis Carboxylic_Acid This compound Hydrolysis->Carboxylic_Acid Amidation Stage 3: Amidation Carboxylic_Acid->Amidation Final_Product This compound amide Amidation->Final_Product

Caption: Overall synthetic workflow for this compound amide.

Stage 1: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

This stage utilizes the Gewald reaction, a one-pot multicomponent reaction, to efficiently construct the substituted thiophene ring.

Experimental Protocol
  • Reaction Setup: To a single-necked flask, add sulfur powder (30.0 mmol) and dimethylformamide (DMF, 5 mL) and stir until the sulfur is dissolved.

  • Addition of Reagents: Sequentially add methyl cyanoacetate (30.0 mmol) and morpholine (17.0 mmol) to the reaction flask. The solution will gradually turn dark brown.

  • Addition of Aldehyde: Add propionaldehyde (30.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 50°C and stir overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Purification: Combine the organic phases, wash with water and then with saturated brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude product by column chromatography to yield methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid.[1]

Parameter Value
Reactants Propionaldehyde, Methyl cyanoacetate, Sulfur
Catalyst Morpholine
Solvent DMF
Temperature 50°C
Reaction Time Overnight
Typical Yield ~74%[1]

Stage 2: Synthesis of this compound

This stage involves a two-step process: the deamination of the 2-amino group followed by the hydrolysis of the methyl ester.

Step 2a: Deamination of Methyl 2-amino-5-methylthiophene-3-carboxylate

This protocol involves the formation of a diazonium salt from the amino group, which is subsequently removed.

  • Diazotization: Dissolve methyl 2-amino-5-methylthiophene-3-carboxylate in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) and cool to 0-5°C in an ice bath.[2] Slowly add a cold solution of nitrosylsulfuric acid, ensuring the temperature remains below 5°C.[2] Stir the mixture vigorously for 1-2 hours at this temperature.[2]

  • Deamination (Reduction): To the cold diazonium salt solution, slowly add a reducing agent such as hypophosphorous acid (H₃PO₂) and allow the reaction to warm to room temperature. Stir until the evolution of nitrogen gas ceases.

  • Work-up and Extraction: Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-methylthiophene-3-carboxylate.

Step 2b: Hydrolysis of Methyl 5-methylthiophene-3-carboxylate
  • Reaction Setup: Dissolve the crude methyl 5-methylthiophene-3-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Parameter Step 2a: Deamination Step 2b: Hydrolysis
Key Reagents Nitrosylsulfuric acid, Hypophosphorous acidSodium hydroxide, Hydrochloric acid
Solvent Acetic acid/Propionic acidEthanol/Water
Temperature 0-5°C then RTReflux
Reaction Time 2-4 hoursVaries (monitored by TLC)

Stage 3: Synthesis of this compound amide

The final stage involves the conversion of the carboxylic acid to the primary amide. Two common and effective methods are presented below.

Method A: Amidation via Acyl Chloride

This method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with ammonia.

Amidation_Workflow Carboxylic_Acid This compound Thionyl_Chloride Activation with Thionyl Chloride (SOCl₂) Carboxylic_Acid->Thionyl_Chloride Acyl_Chloride 5-Methylthiophene-3-carbonyl chloride Thionyl_Chloride->Acyl_Chloride Ammonia Reaction with Aqueous Ammonia (NH₄OH) Acyl_Chloride->Ammonia Final_Product This compound amide Ammonia->Final_Product

Caption: Workflow for the synthesis of the amide via an acyl chloride intermediate.

  • Acyl Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring.

  • Isolation: A solid precipitate of the amide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain this compound amide.

Parameter Value
Activating Agent Thionyl Chloride (SOCl₂)
Amine Source Aqueous Ammonia (NH₄OH)
Temperature Reflux for acyl chloride formation, 0°C for amidation
Typical Yield Generally high for this type of reaction
Method B: Amidation using a Coupling Agent (EDC)

This method directly couples the carboxylic acid and an amine source in a one-pot procedure using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or DMF, add 4-dimethylaminopyridine (DMAP) (4.0 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 equiv.).[4]

  • Addition of Amine: After stirring for about 5 minutes, add a source of ammonia, such as an ammonium salt (e.g., ammonium chloride) along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate ammonia in situ.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Add dilute hydrochloric acid to the residue and extract the aqueous phase with ethyl acetate.[4] Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain this compound amide.[4]

Parameter Value
Coupling Agent EDC (EDCI)
Additives DMAP, potentially HOBt[5]
Amine Source Ammonium salt with a non-nucleophilic base
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Typical Yield 70-90% for similar EDC couplings[6]

References

Application Notes: 5-Methylthiophene-3-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methylthiophene-3-carboxylic acid as a key building block in the synthesis of novel agrochemicals. The thiophene carboxamide scaffold is a well-established toxophore in various commercially successful fungicides, and this compound offers a valuable starting material for the exploration of new active ingredients with potentially improved efficacy, spectrum of activity, and resistance profiles.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] Notably, the thiophene carboxamide structure is a core component of several systemic fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This compound serves as a strategic precursor for the synthesis of novel thiophene carboxamide derivatives, enabling the systematic investigation of structure-activity relationships (SAR) to develop next-generation crop protection agents.

Application: Synthesis of Thiophenecarboxamide Fungicides

This section outlines a proposed synthetic route for a novel thiophenecarboxamide fungicide, N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide , starting from this compound. This example is based on established synthetic methodologies for analogous compounds and serves as a template for the development of a diverse library of potential fungicides.

Table 1: Quantitative Data for the Synthesis of N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide
StepIntermediate/ProductMolecular Weight ( g/mol )Starting Quantity (g)Moles (mmol)ReagentsProduct Quantity (g)Yield (%)Purity (by HPLC)
15-Methylthiophene-3-carbonyl chloride160.6314.2 (of acid)100Thionyl chloride (1.5 eq)15.194>95%
2N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide267.7515.1942-chloroaniline (1.0 eq), Triethylamine (1.2 eq)22.188>98%

Experimental Protocols

Protocol 1: Synthesis of 5-Methylthiophene-3-carbonyl chloride

This protocol details the conversion of this compound to its corresponding acid chloride, a key reactive intermediate for subsequent amidation.

Materials:

  • This compound (14.2 g, 100 mmol)

  • Thionyl chloride (17.8 g, 11.0 mL, 150 mmol)

  • Anhydrous Dichloromethane (DCM), 200 mL

  • Magnetic stirrer and stir bar

  • Round-bottom flask (500 mL) with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask containing a magnetic stir bar, add this compound (14.2 g, 100 mmol) and anhydrous DCM (200 mL).

  • Stir the mixture at room temperature until the carboxylic acid is fully dissolved.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol) to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 5-Methylthiophene-3-carbonyl chloride as a crude oil. The product is used in the next step without further purification.

Protocol 2: Synthesis of N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide

This protocol describes the amidation of 5-Methylthiophene-3-carbonyl chloride with 2-chloroaniline to yield the target fungicide.

Materials:

  • 5-Methylthiophene-3-carbonyl chloride (from Protocol 1, ~94 mmol)

  • 2-chloroaniline (12.0 g, 94 mmol)

  • Triethylamine (13.1 mL, 94 mmol)

  • Anhydrous Tetrahydrofuran (THF), 250 mL

  • Magnetic stirrer and stir bar

  • Round-bottom flask (500 mL)

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 5-Methylthiophene-3-carbonyl chloride in anhydrous THF (100 mL) in a 500 mL round-bottom flask.

  • In a separate flask, dissolve 2-chloroaniline (12.0 g, 94 mmol) and triethylamine (13.1 mL, 94 mmol) in anhydrous THF (150 mL).

  • Cool the aniline solution in an ice bath to 0-5°C.

  • Slowly add the solution of 5-Methylthiophene-3-carbonyl chloride to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide as a solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway A This compound B 5-Methylthiophene-3-carbonyl chloride A->B SOCl2, DCM, Reflux C N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide B->C 2-chloroaniline, Et3N, THF

Caption: Synthetic route to N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A1 Dissolve Starting Material A2 Add Thionyl Chloride A1->A2 A3 Reflux A2->A3 A4 Evaporate Solvent A3->A4 B2 Add Acid Chloride A4->B2 Intermediate B1 Prepare Aniline Solution B1->B2 B3 Reaction at RT B2->B3 B4 Work-up & Extraction B3->B4 B5 Purification B4->B5 Final Fungicide Candidate B5->Final Final Product

Caption: Workflow for the two-step synthesis of the target fungicide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 5-Methylthiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for purifying solid organic acids like this compound are recrystallization and column chromatography.[1][2] Recrystallization is often the first choice for removing small amounts of impurities from a solid sample, offering high recovery of very pure material. Column chromatography is invaluable when impurities have similar solubility profiles to the desired compound or when purifying non-crystalline crude products.[1]

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities typically originate from unreacted starting materials, reagents, or byproducts from the synthetic route. For instance, if prepared via lithiation of 2-methylthiophene followed by quenching with CO₂, impurities could include residual 2-methylthiophene or regioisomers. If synthesized via other routes, unreacted precursors or related halogenated thiophenes could be present.[3] Colored impurities may also arise from the degradation or polymerization of thiophene-containing species.[2]

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve this compound poorly at low temperatures but readily at its boiling point.[2] It is crucial to perform small-scale solubility tests with your crude material to identify the optimal solvent or co-solvent system. For carboxylic acids, polar solvents are often a good starting point; water, ethanol, methanol, or mixtures like ethanol/water or acetic acid/water can be effective.[2][4]

Q4: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

A4: Oiling out occurs when the crude product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.[2]

  • Solution 1: Try a solvent with a lower boiling point.

  • Solution 2: Add more solvent to the hot solution to ensure the compound is not oversaturated, then allow it to cool more slowly.

  • Solution 3: Perform a preliminary purification step, such as a wash or treatment with activated carbon, to remove impurities that may be hindering crystallization.[2]

Q5: My compound smears and streaks on a silica gel TLC plate. How can I get clean separation during column chromatography?

A5: Streaking is a classic issue for carboxylic acids on silica gel. It is caused by the acidic proton interacting with the silica surface, leading to a mixture of protonated and deprotonated forms with different polarities.[2] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[2] This keeps the compound in its single, less polar, protonated form, resulting in sharp, well-defined bands.

Q6: I have very low recovery after recrystallization. What are the common causes and solutions?

A6: Low recovery is a frequent problem with several potential causes.[1][2]

  • Cause 1: Too much solvent was used. The compound has some solubility even in the cold solvent.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Cause 2: Premature crystallization. The compound crystallized during a hot filtration step.

    • Solution: Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and premature crystal formation.[2]

  • Cause 3: Inappropriate solvent. The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice by testing alternatives or by using a co-solvent system to reduce solubility (e.g., adding a non-polar solvent like hexane to an ethyl acetate solution).[4]

Q7: How can I accurately assess the purity of my final product?

A7: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for quantitative purity analysis.[2] Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. Finally, a sharp melting point that matches the literature value is a strong indicator of high purity.

Data Presentation

The following tables provide illustrative data to compare the effectiveness of different purification methods for this compound.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemCrude Loaded (g)Yield (g)Recovery (%)Purity (by HPLC, %)Observations
Water5.04.182%99.2%Forms fine needles upon slow cooling.
Ethanol/Water (3:1)5.04.488%99.5%Good crystal formation, easy to handle.
Acetic Acid/Water (1:1)5.04.284%98.9%Effective but requires thorough drying.
Toluene5.03.570%97.5%Lower recovery, some impurities co-crystallize.

Table 2: Column Chromatography Purification Data

Eluent System (Hexane:Ethyl Acetate + 1% Acetic Acid)Crude Loaded (mg)Purified Yield (mg)Recovery (%)Purity (by HPLC, %)
90:1050043587%98.5%
80:2050045591%99.7%
70:3050046092%99.6%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent dropwise. If the solid dissolves easily at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[2]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid, swirling gently.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of your compound from impurities. For this carboxylic acid, an eluent containing 0.5-1% acetic acid is recommended to prevent streaking.[2] An ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly under slight pressure, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading). Alternatively, dissolve the sample in a minimum of the eluent and carefully pipette it onto the column (wet loading).

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

Purification_Decision_Workflow start Start: Crude 5-MT-3-CA check_solid Is the crude product a solid? start->check_solid try_recryst Attempt Recrystallization check_solid->try_recryst Yes oily_or_complex Product is oily or a complex mixture check_solid->oily_or_complex No recryst_ok Is purity >99%? try_recryst->recryst_ok end_product Pure Product (Verify with NMR, HPLC, MP) recryst_ok->end_product Yes use_chrom Use Column Chromatography recryst_ok->use_chrom No / Impurities remain use_chrom->end_product oily_or_complex->use_chrom

Caption: A decision workflow for selecting a primary purification method.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization issue What is the issue? start->issue oiling Product 'Oiled Out' issue->oiling Oiling Out low_recovery Low Recovery issue->low_recovery Low Recovery oiling_cause1 Cause: Solvent BP > Compound MP? oiling->oiling_cause1 oiling_sol1 Solution: Choose a lower boiling point solvent. oiling_cause1->oiling_sol1 Yes oiling_cause2 Cause: Solution oversaturated? oiling_cause1->oiling_cause2 No oiling_sol2 Solution: Add more hot solvent & cool slowly. oiling_cause2->oiling_sol2 Yes lr_cause1 Cause: Too much solvent used? low_recovery->lr_cause1 lr_sol1 Solution: Use minimum hot solvent next time. lr_cause1->lr_sol1 Yes lr_cause2 Cause: Premature crystallization? lr_cause1->lr_cause2 No lr_sol2 Solution: Preheat filtration apparatus. lr_cause2->lr_sol2 Yes

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: 5-Methylthiophene-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthesis involves the regioselective lithiation of 3-methylthiophene at the 5-position, followed by carboxylation with carbon dioxide (dry ice). An alternative route is the Grignard reaction, where a Grignard reagent is formed from a halogenated 3-methylthiophene derivative and then reacted with carbon dioxide.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound, particularly via lithiation or Grignard reaction, are often due to:

  • Moisture or Air in the Reaction: Organometallic intermediates (lithiated species and Grignard reagents) are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Impure Starting Materials: The purity of 3-methylthiophene and the organolithium reagent or magnesium is crucial. Impurities can quench the reactive intermediates.

  • Incorrect Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to ensure regioselectivity and prevent side reactions. Allowing the temperature to rise prematurely can lead to the formation of byproducts.

  • Inefficient Carboxylation: Incomplete reaction with carbon dioxide can be a factor. Ensure the CO2 source is fresh (in the case of dry ice) and that the reaction mixture is efficiently quenched with it.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted 3-Methylthiophene: This is a common impurity if the lithiation or Grignard formation is incomplete.

  • Isomeric Carboxylic Acids: Although lithiation of 3-methylthiophene is highly selective for the 5-position, small amounts of other isomers, such as 3-methylthiophene-2-carboxylic acid, can form. This can be more prevalent if temperature control is not rigorous.

  • Dicarboxylic Acids: If the organometallic intermediate reacts with the product, dicarboxylic acids can be formed as byproducts.

  • Side-products from Grignard Reactions: If a Grignard route is used, Wurtz-type coupling can occur, leading to the formation of bithiophene derivatives.[1]

Q4: How can I effectively purify the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For mixtures containing significant amounts of impurities with different polarities, silica gel column chromatography can be employed. A common issue with carboxylic acids on silica is tailing or streaking. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid, to the eluent.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (color change not observed during lithiation/Grignard formation) 1. Moisture or oxygen in the system.2. Impure reagents (e.g., wet solvent, old 3-methylthiophene).3. Inactive organolithium reagent or magnesium.1. Ensure all glassware is rigorously dried and the system is purged with an inert gas.2. Use freshly distilled solvents and high-purity starting materials.3. Titrate the organolithium reagent before use. For Grignard reactions, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Low yield of carboxylic acid 1. Incomplete formation of the organometallic intermediate.2. Inefficient quenching with carbon dioxide.3. Loss of product during workup.1. Allow sufficient reaction time for the formation of the lithiated species or Grignard reagent.2. Use a large excess of freshly crushed, high-quality dry ice. Add the organometallic solution to the dry ice slurry.3. Ensure proper pH adjustment during the acidic workup to fully protonate the carboxylate. Use appropriate solvent for extraction.
Presence of significant amounts of unreacted 3-methylthiophene 1. Insufficient amount of organolithium reagent or magnesium.2. Short reaction time for the formation of the intermediate.1. Accurately determine the concentration of the organolithium reagent. Use a slight excess.2. Increase the reaction time for the metalation step.
Formation of isomeric impurities 1. Incorrect reaction temperature during lithiation.2. Use of a less regioselective base.1. Maintain a low temperature (e.g., -78 °C) during the addition of the organolithium reagent and for a period thereafter.2. Use a bulky and highly regioselective base like lithium diisopropylamide (LDA) or n-butyllithium.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

Materials:

  • 3-Methylthiophene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled 3-methylthiophene and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes via the dropping funnel while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly transfer the reaction mixture via a cannula into the beaker containing the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding water.

  • Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution.

  • Combine the aqueous layers and acidify to a low pH with concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to suppress ionization of the carboxylic acid). The exact ratio should be optimized for best separation. A gradient elution may be necessary.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample of the synthesized product by dissolving a known amount in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Impurity Profile

The following table summarizes potential impurities and their likely sources.

Impurity Chemical Structure Source Analytical Detection Method
3-MethylthiopheneC5H6SUnreacted starting materialGC-MS, 1H NMR
3-Methylthiophene-2-carboxylic acidC6H6O2SIsomeric byproduct from non-regioselective metalationHPLC, GC-MS, 1H NMR
2,5-Bis(carboxymethyl)-3-methylthiopheneC8H8O4SReaction of the organometallic intermediate with the productHPLC, LC-MS
Bithiophene derivatives(e.g., C10H10S2)Wurtz-type coupling in Grignard synthesisGC-MS, LC-MS

Visualization

Troubleshooting Workflow for this compound Synthesis

G start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete workup Perform Aqueous Workup reaction_complete->workup Yes troubleshoot_reaction Troubleshoot Reaction Conditions (Reagents, Temperature, Atmosphere) reaction_complete->troubleshoot_reaction No analyze_crude Analyze Crude Product (TLC, NMR, HPLC) workup->analyze_crude pure Product Pure? analyze_crude->pure purify Purify (Recrystallization / Chromatography) pure->purify No final_product Pure this compound pure->final_product Yes purify->analyze_crude identify_impurities Identify Impurities (MS, NMR) purify->identify_impurities troubleshoot_reaction->start identify_impurities->troubleshoot_reaction

Caption: A flowchart for troubleshooting the synthesis of this compound.

References

Optimizing reaction conditions for 5-Methylthiophene-3-carboxylic acid esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification of 5-Methylthiophene-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Equilibrium not shifted towards products: In Fischer esterification, water is a byproduct, and its presence can reverse the reaction.[1][2][3] - Catalyst inefficiency or degradation: The acid catalyst may be old or insufficient. For Steglich esterification, the coupling reagents (DCC/EDC) or DMAP may have degraded.[4][5] - Steric hindrance: While less of an issue with simple alcohols, bulkier alcohols will react slower.[6]- Optimize reaction conditions: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Drive the equilibrium: Use a large excess of the alcohol (it can often be used as the solvent).[1][7] Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[8][2] - Use fresh reagents: Ensure catalysts and coupling agents are fresh and anhydrous. For Steglich esterification, use fresh DCC or EDC and DMAP.[4]
Formation of Dark-Colored Byproducts - Thiophene ring degradation: Thiophene rings can be sensitive to strong acidic conditions, especially at elevated temperatures, leading to polymerization or decomposition.[9] - Side reactions of the starting material: Impurities in the this compound could lead to side reactions.- Use milder conditions: Lower the reaction temperature. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.[7] Alternatively, switch to a non-acidic method like Steglich esterification.[4][10] - Purify starting material: Ensure the purity of the this compound before starting the reaction.
Difficult Product Isolation/Purification - Product solubility: The resulting ester may be soluble in the aqueous phase during workup, especially if it's a methyl or ethyl ester. - Emulsion formation during extraction: This can make phase separation challenging. - Co-elution of impurities during chromatography: Non-polar impurities may co-elute with the desired ester.- Optimize workup: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the ester. - Break emulsions: Add a small amount of brine or a different organic solvent to help break up emulsions. - Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography.
Hydrolysis of the Ester Product - Presence of water during workup or storage: The esterification reaction is reversible, and the presence of water and acid can lead to hydrolysis back to the carboxylic acid.[1]- Thorough drying: Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. - Anhydrous storage: Store the purified ester under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The Fischer-Speier esterification is a widely used method.[8][1] It involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][7] This method is cost-effective, but the reaction is reversible and may require forcing conditions.

Q2: My starting material is sensitive to strong acids. What are my alternatives?

A2: For acid-sensitive substrates, the Steglich esterification is an excellent alternative.[4][10] This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).[4][5] It is a milder, non-acidic method that proceeds at room temperature.[6]

Q3: How can I improve the yield of my Fischer esterification?

A3: To improve the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of the alcohol, which can also serve as the solvent.[1][7]

  • Removing the water produced during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[8][2]

Q4: What are the potential side reactions to be aware of?

A4: The primary concern with thiophene-containing compounds is their potential for degradation under harsh acidic conditions, which can lead to discoloration and the formation of polymeric byproducts.[11][9] In Steglich esterification, a potential side reaction is the formation of N-acylurea byproducts if the activated carboxylic acid rearranges before reacting with the alcohol.[10]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC). The ester product will be less polar than the starting carboxylic acid and will therefore have a higher Rf value. You can also use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for more quantitative monitoring.

Data Presentation

The following tables summarize typical reaction conditions for the esterification of this compound based on established methods for similar aromatic carboxylic acids.

Table 1: Fischer-Speier Esterification Conditions

Alcohol (ROH)Catalyst (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
MethanolH₂SO₄ (5)65 (Reflux)6 - 1285 - 95
EthanolH₂SO₄ (5)78 (Reflux)8 - 1680 - 90
n-Propanolp-TsOH (10)97 (Reflux)12 - 2475 - 85
Isopropanolp-TsOH (10)82 (Reflux)18 - 3660 - 75

Table 2: Steglich Esterification Conditions

Alcohol (ROH)Coupling AgentCatalyst (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
MethanolDCC (1.1 eq)DMAP (10)25 (Room Temp)2 - 4> 95
EthanolDCC (1.1 eq)DMAP (10)25 (Room Temp)3 - 6> 95
tert-ButanolEDC (1.2 eq)DMAP (10)25 (Room Temp)12 - 2480 - 90

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl 5-Methylthiophene-3-carboxylate)

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq), which will also act as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (5 mol%) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (Ethyl 5-Methylthiophene-3-carboxylate)

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and ethanol (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Esterification_Optimization_Workflow General Workflow for Esterification Optimization start Start: Esterify 5-Methylthiophene- 3-carboxylic acid choose_method Choose Esterification Method start->choose_method fischer Fischer Esterification (Acid-catalyzed) choose_method->fischer Acid stable? steglich Steglich Esterification (DCC/DMAP) choose_method->steglich Acid sensitive? run_reaction Run Initial Reaction (e.g., MeOH, H2SO4, Reflux) fischer->run_reaction run_steglich Run Initial Reaction (e.g., EtOH, DCC, DMAP, RT) steglich->run_steglich analyze Analyze Yield & Purity (TLC, GC, NMR) run_reaction->analyze analyze_steglich Analyze Yield & Purity (TLC, GC, NMR) run_steglich->analyze_steglich is_optimal Is Yield/Purity Acceptable? analyze->is_optimal is_optimal_steglich Is Yield/Purity Acceptable? analyze_steglich->is_optimal_steglich troubleshoot Troubleshoot: - Increase time/temp - Remove H2O - Change catalyst is_optimal->troubleshoot No end End: Optimized Protocol is_optimal->end Yes troubleshoot_steglich Troubleshoot: - Check reagent purity - Adjust stoichiometry - Increase reaction time is_optimal_steglich->troubleshoot_steglich No is_optimal_steglich->end Yes troubleshoot->run_reaction troubleshoot_steglich->run_steglich

Caption: Workflow for optimizing the esterification of this compound.

Method_Selection_Logic Decision Logic for Esterification Method Selection start Start: Need to synthesize an ester of This compound acid_sensitivity Is the substrate or other functional groups acid-sensitive? start->acid_sensitivity steric_hindrance Is the alcohol sterically hindered (e.g., tertiary alcohol)? acid_sensitivity->steric_hindrance No steglich Steglich Esterification is preferred. (Mild, non-acidic conditions) acid_sensitivity->steglich Yes fischer Fischer Esterification is a good first choice. (Cost-effective, simple) steric_hindrance->fischer No (Primary/Secondary) fischer_poor Fischer Esterification will likely be slow or give low yields. steric_hindrance->fischer_poor Yes steglich_steric Steglich Esterification is a suitable option. fischer_poor->steglich_steric

Caption: Decision-making flowchart for selecting an appropriate esterification method.

References

Technical Support Center: Grignard Reactions with Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grignard reactions with thiophene substrates. The information is presented in a question-and-answer format to address common challenges encountered during these sensitive but powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation Problems

Q1: My Grignard reaction with bromothiophene is not starting. What are the common causes and how can I fix this?

A1: Failure to initiate is one of the most common issues in Grignard reactions. The primary culprits are moisture and an inactive magnesium surface.[1] Here’s a systematic approach to troubleshooting:

  • Ensure Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards water.[1]

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and then cooled under an inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Solvents: Use anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard as they solvate and stabilize the Grignard reagent.[3][4] Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or use a commercially available anhydrous grade.

    • Reagents: The thiophene halide must be free of moisture.[1]

  • Activate the Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[2][5] This layer must be removed or bypassed.

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can expose a fresh surface.

    • Chemical Activation: Several methods can be employed:

      • Iodine: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple iodine vapor indicates activation.[1][4]

      • 1,2-Dibromoethane: A small amount can be added to the magnesium suspension. The observation of ethylene bubbles signifies activation.[5]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[5]

  • Initiation Technique:

    • Add a small portion of the bromothiophene solution to the activated magnesium first.[1]

    • Gentle warming may be necessary to start the reaction.[1] An exothermic reaction (refluxing) and a color change are indicators of initiation.[1]

Section 2: Low Yield and Side Reactions

Q2: My reaction yield is low, and I've identified bithiophene as a major byproduct. How can I prevent this?

A2: The formation of bithiophene is due to a Wurtz-type coupling reaction, where the newly formed thiophenyl Grignard reagent reacts with the unreacted bromothiophene.[1][6] To minimize this side reaction:

  • Slow Addition: Add the bromothiophene solution dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, favoring Grignard formation over the coupling side reaction.[1]

  • Maintain Low Temperature: While some initial heating may be needed for initiation, maintaining a controlled, gentle reflux can help prevent excessive side reactions.[1]

  • Dilution: Working in a more dilute solution can also disfavor the bimolecular Wurtz coupling.

Q3: Besides water, what else can quench my Grignard reagent, leading to low yields?

A3: Several other factors can destroy your Grignard reagent:

  • Atmospheric Oxygen: Oxygen can react with the Grignard reagent. It is crucial to maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[1]

  • Acidic Protons: Any compound with an acidic proton will react with the highly basic Grignard reagent. This includes alcohols, carboxylic acids, amines, and even terminal alkynes.[1][3] Ensure your starting materials and solvents are free from such impurities.

  • Electrophile Source: If your subsequent reaction involves an electrophile like formaldehyde, ensure it is from a dry source. Using an aqueous solution of formaldehyde (formalin) will quench the Grignard reagent.[1] Paraformaldehyde, which is thermally depolymerized, is a suitable alternative.[1]

Q4: I am using a functionalized thiophene, and the reaction is not working. What could be the issue?

A4: Grignard reagents are incompatible with many functional groups.[3] If your thiophene substrate contains acidic protons (-OH, -NH₂, -COOH) or reactive carbonyl groups (esters, ketones, aldehydes), the Grignard reagent will react with these moieties either intramolecularly or intermolecularly, leading to undesired products or reaction failure.[7] In such cases, a protecting group strategy is necessary, or alternative organometallic reagents with higher functional group tolerance may be required.[8]

Q5: Is there a difference in reactivity between 2-bromothiophene and 3-bromothiophene for Grignard formation?

A5: Yes, 3-halothiophenes can be less cooperative for Grignard formation compared to their 2-halo counterparts.[9] If you are experiencing difficulties with 3-bromothiophene, alternative methods like a lithium-halogen exchange using reagents such as n-butyllithium (n-BuLi) might be more effective for generating the desired organometallic intermediate.[9] Using highly activated Rieke magnesium or the addition of lithium chloride (LiCl) to the reaction can also facilitate the formation of more challenging Grignard reagents.[9][10]

Data Summary

Table 1: Comparison of Reaction Parameters for Thiophene Grignard Formation

ParameterConditionRationalePotential Issues
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent through coordination.[3][4]Presence of water will quench the reaction.[1]
Temperature Gentle reflux (typically 35-65°C)To initiate and sustain the reaction.Higher temperatures can increase side reactions like Wurtz coupling.[1]
Addition Rate Slow, dropwiseMinimizes the concentration of unreacted halide, reducing Wurtz coupling.[1]Too rapid addition can lead to an uncontrollable exotherm and byproduct formation.
Reactant Ratio Slight excess of Magnesium (1.1-1.2 eq)Ensures complete consumption of the thiophene halide.A large excess can complicate workup.

Experimental Protocols

Protocol 1: Preparation of 2-Thienylmagnesium Bromide

This protocol details the formation of a Grignard reagent from 2-bromothiophene.

  • Apparatus Setup: Assemble a three-necked, round-bottom flask, which has been oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 eq) into the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the purple vapor of iodine is observed, then allow it to cool.[1]

  • Grignard Reagent Formation:

    • Add enough anhydrous THF to the flask to cover the magnesium.

    • Prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling, a color change, and a gentle exotherm.[1][11]

    • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is ready for reaction with an electrophile.

Visualizations

Troubleshooting_Grignard_Initiation start Reaction Fails to Initiate check_anhydrous Check for Moisture (Glassware, Solvent, Reagent) start->check_anhydrous Possible Cause check_mg Check Mg Surface Activity dry_system Action: Rigorously Dry All Components check_anhydrous->dry_system Moisture Detected check_anhydrous->check_mg System is Dry dry_system->check_mg After Drying activate_mg Action: Activate Mg (Iodine, 1,2-Dibromoethane) check_mg->activate_mg Inactive Surface check_initiation Check Initiation Technique check_mg->check_initiation Surface is Active activate_mg->check_initiation After Activation apply_heat Action: Gentle Warming & Add Small Aliquot check_initiation->apply_heat Improper Technique success Reaction Initiates check_initiation->success Proper Technique apply_heat->success Leads to Wurtz_Coupling_Mitigation start High Bithiophene Byproduct cause Cause: Wurtz Coupling (Grignard + Unreacted Halide) start->cause solution1 Solution 1: Slow Dropwise Addition cause->solution1 Mitigation Strategy solution2 Solution 2: Maintain Gentle Reflux cause->solution2 Mitigation Strategy solution3 Solution 3: Use Higher Dilution cause->solution3 Mitigation Strategy outcome Reduced Bithiophene, Improved Yield solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Synthesis of 5-Methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylthiophene-3-carboxylic acid. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: A highly effective and regioselective method involves the directed lithiation of commercially available 3-methylthiophene at the 5-position, followed by carboxylation with carbon dioxide. This approach avoids the formation of other isomers, which can be challenging to separate.[1][2] An alternative, though potentially less direct, route could involve the bromination of 2-methylthiophene, followed by a Grignard reaction and carboxylation.

Q2: Why is regioselectivity a concern in the synthesis of this compound?

A2: The thiophene ring has multiple reactive positions. In the case of 3-methylthiophene, direct electrophilic substitution would likely occur at the 2- or 5-positions. Without proper regiocontrol, a mixture of isomers (e.g., 2-carboxy-3-methylthiophene and 5-carboxy-3-methylthiophene) can be formed, leading to low yields of the desired product and difficult purification. Directed lithiation using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective for the 5-position.[1][2]

Q3: I am observing a low yield of my desired product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Lithiation: This can be due to impure or improperly titrated organolithium reagents, or the presence of moisture or other electrophilic impurities in the reaction.

  • Poor Carboxylation: Inefficient trapping of the lithiated intermediate with CO2 can be a major issue. This may be caused by the CO2 not being completely dry, or premature quenching of the organolithium species.

  • Side Reactions: Competing side reactions, such as the formation of isomeric products or decomposition of the starting material or product, can reduce the yield.

  • Workup and Purification Issues: Product loss during extraction and purification steps can significantly impact the final yield.

Q4: How can I best purify the final product, this compound?

A4: Purification of thiophene carboxylic acids typically involves a combination of techniques. After an acidic workup, the crude product can be purified by recrystallization from a suitable solvent. If isomeric impurities are present, column chromatography may be necessary. For carboxylic acids, it is often beneficial to add a small amount of acetic acid to the eluent to reduce tailing on silica gel.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive organolithium reagent (n-BuLi).2. Presence of moisture or other electrophiles in the reaction.3. Reaction temperature is too high, leading to reagent decomposition.1. Titrate the n-BuLi solution before use to determine its exact concentration.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.3. Maintain the recommended low temperature (-78 °C) during the lithiation step.
Formation of multiple products (isomers) 1. Use of a non-selective lithiation agent.2. Reaction temperature is too high, leading to loss of regioselectivity.1. Employ a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for highly selective lithiation at the 5-position of 3-methylthiophene.[1][2]2. Perform the lithiation at -78 °C.
Low yield after carboxylation 1. Inefficient trapping of the lithiated intermediate with CO2.2. Premature quenching of the organolithium reagent.1. Use an excess of freshly crushed dry ice or bubble dry CO2 gas through the reaction mixture.2. Ensure the CO2 is completely dry. Add the lithiated thiophene solution to the CO2 source rather than the other way around to maintain an excess of the electrophile.
Difficulty in isolating the product 1. The product is partially soluble in the aqueous layer during workup.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl to decrease the solubility of the carboxylic acid.2. If an emulsion forms, try adding a small amount of brine or filtering the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Lithiation

This protocol is a representative example based on established methods for the regioselective lithiation of 3-methylthiophene.[1][2]

Materials:

  • 3-Methylthiophene

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (Dry Ice)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Preparation of LiTMP: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Lithiation of 3-Methylthiophene: To the freshly prepared LiTMP solution, add 3-methylthiophene (1.0 eq) dropwise at -78 °C. Stir the reaction mixture for 1-2 hours at -78 °C.

  • Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Slowly transfer the solution of the lithiated thiophene via cannula onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction mixture with water. Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization.

Reactant Molar Ratio Typical Yield
3-Methylthiophene1.075-85%
LiTMP1.1
CO2Excess

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: LiTMP Preparation cluster_step2 Step 2: Lithiation cluster_step3 Step 3: Carboxylation cluster_step4 Step 4: Workup & Purification TMP 2,2,6,6-Tetramethylpiperidine (TMP) LiTMP Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) TMP->LiTMP in THF, -78 °C nBuLi n-Butyllithium (n-BuLi) nBuLi->LiTMP Lithiated_Thiophene 5-Lithio-3-methylthiophene LiTMP->Lithiated_Thiophene Three_Methylthiophene 3-Methylthiophene Three_Methylthiophene->Lithiated_Thiophene in THF, -78 °C Carboxylate_Salt Lithium 5-Methylthiophene-3-carboxylate Lithiated_Thiophene->Carboxylate_Salt CO2 Carbon Dioxide (Dry Ice) CO2->Carboxylate_Salt Acid_Workup Acidic Workup (HCl) Carboxylate_Salt->Acid_Workup Final_Product This compound Acid_Workup->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Lithiation Check Lithiation Step Start->Check_Lithiation Check_Carboxylation Check Carboxylation Step Check_Lithiation->Check_Carboxylation Lithiation OK Solution_Reagent Titrate n-BuLi Use Anhydrous Conditions Check_Lithiation->Solution_Reagent Reagent/Moisture Issue Solution_Temp Maintain -78 °C Check_Lithiation->Solution_Temp Temperature Issue Check_Workup Check Workup/Purification Check_Carboxylation->Check_Workup Carboxylation OK Solution_CO2 Use Excess Dry CO2 Check_Carboxylation->Solution_CO2 Inefficient Trapping Solution_Purification Optimize Extraction & Recrystallization Check_Workup->Solution_Purification Product Loss

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Bromination of 3-Methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the bromination of 3-methylthiophene and its derivatives.

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of 2-bromo- and 2,5-dibromo-3-methylthiophene. How can I improve selectivity for the monobrominated product?

  • Answer: Achieving high selectivity for monobromination requires careful control of reaction conditions. Over-bromination is a common side reaction.

    • Stoichiometry: Ensure you are using only one equivalent of the brominating agent, such as N-Bromosuccinimide (NBS).

    • Slow Addition: Instead of adding the brominating agent all at once, dissolve it in the reaction solvent and add it dropwise to the thiophene solution, preferably at a low temperature (e.g., 0 °C).[1] This keeps the concentration of the electrophile low, favoring monobromination.

    • Solvent Choice: Using glacial acetic acid as a solvent with NBS can lead to very high regioselectivity (>99%) for the 2-position with rapid reaction times.[2][3]

    • Monitoring: Monitor the reaction closely using techniques like GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent bromination of the desired product.[4]

Issue 2: The main product of my reaction is 2-bromo-3-methylthiophene, but I want to brominate the methyl group (side-chain). How can I achieve this?

  • Answer: Side-chain (benzylic) bromination requires radical reaction conditions, which compete with the facile electrophilic aromatic substitution on the thiophene ring.

    • Radical Initiator: The addition of a radical initiator like benzoyl peroxide (BPO) or azo-bis-isobutyronitrile (ABN) is essential to promote the radical pathway.[5][6]

    • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for radical-mediated allylic and benzylic brominations.[5][6]

    • Solvent: Use non-polar solvents like carbon tetrachloride (CCl₄) or benzene.[5]

    • "Reversed Addition" Protocol: To optimize for the radical reaction and suppress ring bromination, add the 3-methylthiophene substrate rapidly to a vigorously refluxing solution of NBS and the radical initiator.[5] This method has been shown to produce 3-bromomethylthiophene in 70-75% yields.[5]

Issue 3: My bromination yield is very low, or the reaction is not proceeding at all.

  • Answer: Low reactivity can be caused by several factors, most notably the electronic nature of other substituents on the thiophene ring.

    • Deactivating Groups: If your 3-methylthiophene derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), the ring will be deactivated towards electrophilic bromination. Thiophene-carboxamides, for example, have proven to be reluctant substrates for bromination, even under forcing conditions.[7]

    • Forcing Conditions: For deactivated substrates, you may need to use a stronger brominating system or harsher conditions, such as increasing the temperature or using a Lewis acid catalyst. However, this can also increase the risk of side reactions.

    • Alternative Methods: Consider a two-step approach where the thiophene is first activated via lithiation. Treatment with one equivalent of n-butyllithium (n-BuLi) followed by quenching with a bromine source (like Br₂) can selectively produce the mono-bromo species in high yield, even for less reactive systems.[1][8][9]

Issue 4: I am getting an isomeric mixture of brominated products (e.g., 2-bromo- vs. 5-bromo-). How can I control the regioselectivity?

  • Answer: For 3-alkylthiophenes, electrophilic bromination strongly favors the 2-position due to electronic effects. If you are observing other isomers, it may be due to harsh reaction conditions or a complex substrate.

    • Standard Regioselectivity: Bromination of 3-alkylthiophenes occurs first at the 2-position and then at the 5-position.[10]

    • High Selectivity Conditions: Using NBS in glacial acetic acid at room temperature provides excellent selectivity for the 2-position.[2][3]

    • Directed Lithiation: For absolute control and to generate less common isomers, directed lithiation is the most effective method. By treating the 3-alkylthiophene with n-BuLi at low temperatures (e.g., -78 °C), you can selectively deprotonate a specific position, and the subsequent addition of bromine will place the bromine atom at that exact location.[8][9] This method has been used to achieve a 93% yield of 2-bromo-4-alkylthiophene.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 3-methylthiophene?

  • A1: The most common side products depend on the reaction conditions. For electrophilic ring bromination, the primary side product is the over-brominated species, 2,5-dibromo-3-methylthiophene .[4] If attempting side-chain bromination under radical conditions, the main competing products are ring-brominated species like 2-bromo-3-methylthiophene and trace amounts of 2-bromo-3-bromomethylthiophene .[5]

Q2: What is the difference between using NBS and elemental Bromine (Br₂) for brominating 3-methylthiophene?

  • A2: N-Bromosuccinimide (NBS) is generally preferred for its ease of handling (it's a solid) and higher selectivity, especially for monobromination.[2] It can also be used for side-chain bromination under radical conditions.[6] Elemental bromine (Br₂) is a more powerful brominating agent and can lead to over-bromination more easily.[11] However, Br₂ is often used in combination with a lithiated thiophene intermediate to precisely control the position of bromination.[8][9]

Q3: Can I brominate a 3-methylthiophene derivative that also has an ester or amide group?

  • A3: Yes, but with caution. These electron-withdrawing groups deactivate the thiophene ring, making electrophilic bromination more difficult.[7] Standard conditions like bromine in acetic acid might fail.[12] You may need to use more forcing conditions or switch to an alternative strategy like lithiation-bromination. Be aware that the functional groups themselves could potentially have side reactions under harsh conditions.

Q4: How does temperature affect the selectivity of the bromination reaction?

  • A4: Temperature can significantly impact selectivity. For electrophilic bromination with NBS, initial reaction temperatures above 60 °C can increase the formation of the 2,5-dibromo byproduct from less than 1% to over 3%.[2] For radical side-chain bromination, refluxing temperatures are typically required to initiate and sustain the radical chain reaction.[5]

Q5: Is it possible to separate mono- and di-brominated thiophenes by column chromatography?

  • A5: Yes, it is possible, but it can often be difficult due to the similar polarities of the compounds.[1] Optimizing the reaction to maximize the yield of the desired product is a more efficient strategy than relying on challenging purification steps.

Data Presentation

Table 1: Comparison of Bromination Methods for 3-Methylthiophene

MethodBrominating AgentSolventTemp.TimeMajor ProductYieldKey ByproductsReference
Electrophilic Ring BrominationNBS (1 equiv.)Acetic Acid40 °C8.5 h2-Bromo-3-methylthiophene87%2,5-dibromo-3-methylthiophene[4]
Electrophilic Over-brominationNBS (>1 equiv.)Acetic AcidReflux11 h2,5-Dibromo-3-methylthiophene78%2-bromo-3-methylthiophene[4]
Radical Side-Chain BrominationNBS (1 equiv.) + ABNCCl₄Reflux-3-Bromomethylthiophene70-75%2-Bromo-3-methylthiophene (5%), other substituted thiophenes (15-20%)[5]
Lithiation-Brominationn-BuLi, then Br₂--78 °C to RT~2 h2-Bromo-4-alkylthiophene93%Minimal[8]
Peroxide-Mediated BrominationHBr + H₂O₂Ether-22 to 15 °C-2-Bromo-3-methylthiopheneHigh-[13]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromo-3-methylthiophene via NBS/Acetic Acid [2][4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylthiophene (1 equiv.) in glacial acetic acid.

  • Reagent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.0 equiv.) in glacial acetic acid.

  • Reaction: Cool the flask containing the thiophene solution to 0-5 °C in an ice bath. Add the NBS solution dropwise to the stirred thiophene solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or GC until the 3-methylthiophene is consumed (typically 1-2 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-bromo-3-methylthiophene.

Protocol 2: Synthesis of 3-Bromomethylthiophene via Radical Bromination [5]

  • Setup: In a three-neck flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, add N-Bromosuccinimide (NBS) (1.0 equiv.), a catalytic amount of azo-bis-isobutyronitrile (ABN), and carbon tetrachloride (CCl₄).

  • Initiation: Heat the mixture to a vigorous reflux.

  • Reversed Addition: Add 3-methylthiophene (1.0 equiv.) rapidly (all at once) to the refluxing solution.

  • Reaction: Continue to reflux the mixture. The reaction is often indicated by a change in color. Monitor the reaction by GC to follow the formation of the product and the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Carefully remove the CCl₄ solvent under reduced pressure. The resulting crude product contains 3-bromomethylthiophene, which should be used immediately or stored carefully as benzylic bromides can be unstable. Further purification can be achieved via vacuum distillation, but care must be taken to avoid decomposition.

Visualization

Troubleshooting_Bromination start Start: Unsuccessful Bromination Reaction q1 What is the primary issue? start->q1 low_selectivity Low Selectivity: Mixture of Products (e.g., Mono- vs Di-bromo) q1->low_selectivity Low Selectivity low_yield Low or No Yield: Reaction Stalled q1->low_yield Low / No Yield q2_selectivity Is over-bromination (di-bromination) the issue? low_selectivity->q2_selectivity sol_overbrom Solution: 1. Use exactly 1.0 eq. NBS. 2. Add NBS solution dropwise at 0°C. 3. Monitor reaction closely with GC/TLC. q2_selectivity->sol_overbrom Yes q3_selectivity Is it a mix of ring vs. side-chain bromination? q2_selectivity->q3_selectivity No sol_ring To Favor Ring Bromination: - Use NBS in Acetic Acid. - Avoid radical initiators & light. q3_selectivity->sol_ring Want Ring sol_sidechain To Favor Side-Chain Bromination: - Use NBS + Radical Initiator (ABN/BPO). - Use non-polar solvent (CCl4). - Employ 'Reversed Addition' method. q3_selectivity->sol_sidechain Want Side-Chain q4_yield Does the substrate have electron-withdrawing groups (-CO₂R, -CN, -NO₂)? low_yield->q4_yield sol_deactivated Solution for Deactivated Rings: - Use harsher conditions (higher temp). - Switch to an alternative method:  Lithiation (n-BuLi) followed by  quenching with Br₂. q4_yield->sol_deactivated Yes sol_standard For Standard/Activated Rings: - Check reagent purity (NBS). - Ensure anhydrous conditions if necessary. - Increase reaction time/temp moderately. q4_yield->sol_standard No

References

Removal of unreacted starting materials in thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on the removal of unreacted starting materials and other impurities during thiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude thiophene derivatives?

A1: The most prevalent and effective methods for the purification of thiophene derivatives are column chromatography, distillation (simple, fractional, and vacuum), and recrystallization. The selection of the optimal method is contingent upon the physical properties of the target compound (e.g., solid or liquid), the nature of the impurities, the scale of the reaction, and the desired final purity.[1][2]

Q2: How can I remove unreacted starting materials like thiophene carboxylic acid or an amine from my reaction mixture?

A2: A preliminary work-up is highly effective for removing acidic and basic starting materials. Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) will remove unreacted thiophene carboxylic acid. Conversely, washing with a dilute aqueous acid (e.g., dilute HCl) will remove unreacted amines.[2] Subsequent purification by column chromatography or recrystallization can then remove remaining neutral impurities.[2]

Q3: My thiophene derivative appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is typically achieved by adding 1-2% triethylamine to the eluent.[2] Alternatively, using a less acidic stationary phase like neutral alumina can be a suitable option for acid-sensitive compounds.[2]

Q4: I am having difficulty separating regioisomers of my substituted thiophene. What is the best approach?

A4: The separation of regioisomers is a common challenge due to their similar physical and chemical properties. For isomeric mixtures, high-performance liquid chromatography (HPLC) or high-efficiency fractional distillation with a column having a high number of theoretical plates may be necessary.[1] In column chromatography, a systematic screening of various solvent systems with different polarities and compositions is recommended to achieve optimal separation.[2]

Q5: My purified 2-acetylthiophene is a yellow to orange-red liquid. Is this discoloration normal?

A5: Yes, it is common for purified 2-acetylthiophene to appear as a colorless to yellow or even orange-red liquid. The color is often due to trace impurities. If a colorless product is required, treatment with activated charcoal followed by filtration or further purification by chromatography may be necessary.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (a significant difference in Rf values).
The column is overloaded with the crude product.Use a larger column and an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by weight).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
Low recovery of the purified compound The compound may be irreversibly adsorbed onto the silica gel.Deactivate the silica gel with triethylamine if the compound is basic.
Some of the product may have been discarded in mixed fractions.Carefully analyze all fractions by TLC before combining and discarding.
Distillation
Problem Possible Cause Suggested Solution
Bumping/Uneven Boiling Superheating of the liquid due to a lack of nucleation sites.Add fresh boiling chips or a magnetic stir bar before heating. Ensure even and vigorous stirring.
Poor separation of fractions The distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Inefficient distillation column for separating compounds with close boiling points.Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).
Product darkens during distillation Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle temperature is not excessively high.
Recrystallization
Problem Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling process is too rapid.Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of significant impurities is disrupting crystal lattice formation.Consider a preliminary purification step, such as a quick filtration through a plug of silica gel.
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.
Low recovery of the purified compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Quantitative Data Presentation

The following table provides a comparison of common purification methods for 2-acetylthiophene, a representative thiophene derivative.

Purification Method Starting Purity (Example) Expected Final Purity Typical Yield Key Experimental Conditions
Vacuum Distillation ~90% (GC)>95% (GC)[1]94-95%[3][4]Boiling point: 102-105 °C at 15 mmHg.[5]
Column Chromatography ~90% (GC)>98% (GC)[1]Variable, depends on separationSilica gel stationary phase; Eluent: Hexane/Ethyl Acetate gradient.[1]
Recrystallization >95% (after initial purification)>99%HighLow-temperature crystallization from a suitable solvent.

Experimental Protocols

Protocol 1: Column Chromatography of a Thiophene Derivative

This protocol provides a general procedure for the purification of a thiophene derivative using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.

Protocol 2: Fractional Distillation of a Liquid Thiophene Derivative

This protocol outlines a general procedure for the purification of a liquid thiophene derivative by fractional distillation.

Materials:

  • Crude liquid thiophene derivative

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude thiophene derivative and boiling chips in the distillation flask.

  • Heating: Begin to gently heat the distillation flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the separation of components with different boiling points.

  • Fraction Collection: The vapor of the more volatile component will reach the top of the column first, condense, and be collected in the receiving flask. Monitor the temperature at the top of the column; a stable temperature indicates that a pure component is distilling.

  • Separation: Once the first component has been collected, the temperature will either drop (if there is a component with a much higher boiling point) or rise to the boiling point of the next component. Change the receiving flask to collect different fractions.

  • Product Isolation: The fraction collected at the stable boiling point of the desired thiophene derivative is the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Thiophene Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup purification_choice Choice of Purification workup->purification_choice distillation Distillation purification_choice->distillation Liquid Product chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity Analysis (TLC, GC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis end Pure Thiophene Derivative analysis->end

Caption: General experimental workflow for thiophene synthesis and purification.

troubleshooting_logic cluster_acid_base cluster_neutral_purification start Crude Product Impure? acid_impurity Acidic Impurity Present? start->acid_impurity base_wash Wash with Dilute Base acid_impurity->base_wash Yes base_impurity Basic Impurity Present? acid_impurity->base_impurity No base_wash->base_impurity acid_wash Wash with Dilute Acid base_impurity->acid_wash Yes neutral_impurities Neutral Impurities Remain acid_wash->neutral_impurities is_solid Product is Solid? neutral_impurities->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Product is Liquid? is_solid->is_liquid No pure_product Pure Product recrystallize->pure_product distill Distillation is_liquid->distill Yes complex_mix Complex Mixture? is_liquid->complex_mix No distill->pure_product chromatography Column Chromatography complex_mix->chromatography Yes chromatography->pure_product

Caption: Decision-making flowchart for troubleshooting thiophene purification.

References

Technical Support Center: Large-Scale Synthesis of 5-Methylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 5-Methylthiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of this compound?

A1: The most viable route for the large-scale synthesis of this compound is the carboxylation of an organometallic intermediate derived from a 2-halo-5-methylthiophene. The two main approaches are:

  • Grignard Reagent Carboxylation: This involves the formation of a Grignard reagent from 2-bromo-5-methylthiophene, followed by its reaction with carbon dioxide.

  • Organolithium Carboxylation: This route utilizes an organolithium reagent formed by the reaction of a 2-halo-5-methylthiophene with an organolithium base (e.g., n-butyllithium), which is then quenched with carbon dioxide.

Q2: What are the critical parameters to control during the Grignard reagent formation?

A2: Successful Grignard reagent formation is crucial for high yields. Key parameters to control include:

  • Moisture and Air Exclusion: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as Grignard reagents are highly reactive with water and oxygen.

  • Magnesium Activation: The magnesium turnings should be activated to ensure reaction initiation. This can be achieved by methods such as dry stirring, addition of a small crystal of iodine, or using a few drops of 1,2-dibromoethane.

  • Temperature Control: The reaction is exothermic. The temperature should be carefully controlled to maintain a gentle reflux and avoid side reactions.

Q3: What are common side reactions during the synthesis?

A3: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Wurtz Coupling: The Grignard or organolithium reagent can react with the starting halide to form a homocoupled byproduct (e.g., 5,5'-dimethyl-2,2'-bithiophene).

  • Protonation of the Organometallic Intermediate: Traces of moisture or other acidic protons in the reaction mixture can quench the Grignard or organolithium reagent, leading to the formation of 2-methylthiophene.

  • Formation of Ketones: If the organolithium reagent reacts with the carboxylate formed in situ, it can lead to the formation of a ketone byproduct.[1]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by taking aliquots from the reaction mixture (under inert atmosphere), quenching them, and analyzing by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid - Incomplete Grignard/organolithium formation.- Presence of moisture or oxygen.- Inefficient carboxylation.- Ensure magnesium is fully activated and all reagents and solvents are anhydrous.- Maintain a positive pressure of inert gas throughout the reaction.- Use freshly crushed dry ice or bubble dry CO2 gas through the solution for an extended period.
Formation of Significant Amounts of 2-Methylthiophene - The Grignard/organolithium reagent is being quenched by a proton source.- Thoroughly dry all glassware and solvents.- Use a high-purity inert gas.
Presence of Homocoupled Bithiophene Impurity - Wurtz-type coupling reaction.- Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide.- Maintain a moderate reaction temperature.
Difficulty in Isolating the Product - Emulsion formation during workup.- Product is too soluble in the aqueous phase.- Add a saturated solution of sodium chloride to break up emulsions.- Adjust the pH carefully during acidification to ensure complete precipitation of the carboxylic acid.
Product is colored - Presence of polymeric or oxidized impurities.- Treat the crude product solution with activated carbon before crystallization.- Purify by recrystallization from a suitable solvent.

Experimental Protocols

Synthesis of this compound via Grignard Carboxylation

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-Bromo-5-methylthiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-5-methylthiophene (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small amount of the halide solution to the magnesium and warm gently to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a grayish color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice-salt bath.

    • In a separate flask, crush a large excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Workup and Isolation:

    • Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.

Quantitative Data Summary

The following table provides a summary of expected quantitative data for the synthesis of this compound via the Grignard carboxylation route. Please note that actual results may vary depending on the reaction scale and specific conditions.

Parameter Value
Typical Yield 60-80%
Purity (after recrystallization) >98%
Reaction Time (Grignard formation) 2-3 hours
Reaction Time (Carboxylation) 1-2 hours
Reaction Temperature (Grignard formation) 35-45 °C (gentle reflux)
Reaction Temperature (Carboxylation) -78 °C to room temperature

Visualizations

Experimental Workflow

experimental_workflow start Start grignard Grignard Reagent Formation (2-bromo-5-methylthiophene + Mg) start->grignard carboxylation Carboxylation (Reaction with CO2) grignard->carboxylation workup Aqueous Workup & Acidification carboxylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent & Solvent Quality (Anhydrous?) low_yield->check_reagents Yes side_products Significant Side Products? low_yield->side_products No check_atmosphere Verify Inert Atmosphere (No leaks?) check_reagents->check_atmosphere check_carboxylation Optimize Carboxylation (Sufficient CO2?) check_atmosphere->check_carboxylation homocoupling Homocoupling Product? side_products->homocoupling Yes protonation Protonated Starting Material? side_products->protonation No slow_addition Slow Down Halide Addition homocoupling->slow_addition Yes dry_system Thoroughly Dry System protonation->dry_system Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Preventing decarboxylation of thiophene carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of unwanted decarboxylation of thiophene carboxylic acids during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thiophene carboxylic acid is decarboxylating during my reaction. Why is this happening?

A1: Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂).[1] This side reaction is typically promoted by heat. While simple aliphatic carboxylic acids are generally stable, heteroaromatic acids like thiophene carboxylic acids can be susceptible to decarboxylation under certain conditions, especially at elevated temperatures.[2][3] The stability of the resulting carbanion intermediate on the thiophene ring plays a role in the propensity for this reaction to occur.[1]

Q2: At what temperature does decarboxylation of thiophene carboxylic acids become a significant issue?

A2: There is no single temperature, as it depends heavily on the specific substrate, solvent, and catalysts present. However, thermal decomposition is generally observed at elevated temperatures. For instance, some studies on decarboxylation of aromatic carboxylic acids under microwave conditions use temperatures in the range of 120–150 °C.[4] In some metal-catalyzed reactions where decarboxylation is desired, temperatures can reach 160 °C.[5] Reactions involving β-keto acids, which are much more prone to decarboxylation, can lose CO₂ at temperatures between 50 and 150 °C.[6] For sensitive thiophene carboxylic acids, it is best to keep reaction temperatures as low as possible.

Q3: How can I minimize decarboxylation during a coupling reaction (e.g., amide bond formation, Suzuki, Sonogashira)?

A3: To minimize decarboxylation, you should focus on three main areas:

  • Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

  • Reagent Selection: Use mild bases and reagents. For amide couplings, highly efficient modern coupling reagents can facilitate the reaction under milder conditions.[7][8] For cross-coupling reactions, the choice of catalyst and ligand is critical. Some palladium systems are designed for decarboxylative coupling, which you want to avoid.[9]

  • Protecting Groups: If other methods fail, protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl) is a reliable strategy. The protecting group can be removed in a separate step after the coupling reaction is complete.[10][11]

Q4: Are there specific peptide coupling reagents that are recommended to avoid decarboxylation?

A4: Yes, using highly active coupling reagents allows for faster reaction times at lower temperatures, reducing the risk of thermal decarboxylation. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP, HCTU, and COMU are very efficient.[7] They convert the carboxylic acid into a highly reactive activated ester in situ, which then rapidly reacts with the amine. This speed means you can often avoid the prolonged heating that leads to decarboxylation.[8]

Q5: I am using microwave heating. Does this increase the risk of decarboxylation?

A5: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reactions by rapidly heating the reaction mixture.[12][13] This can be advantageous, potentially allowing a reaction to complete in minutes instead of hours.[14] However, it can also lead to rapid, localized heating to high temperatures, which can promote decarboxylation if not carefully controlled.[4] The key is to use a modern microwave reactor that allows for precise temperature monitoring and control. By setting a maximum temperature limit, you can gain the benefits of rate acceleration while minimizing thermal decomposition.[12]

Q6: Is it possible to perform a Sonogashira coupling with a thiophene carboxylic acid without a protecting group?

A6: Yes, under the right conditions. A protecting-group-free Sonogashira coupling of halogenated aromatic acids has been developed using a Pd(OAc)₂/TPPTS-CuI catalyst system with K₂CO₃ as the base in water.[15] This aqueous, mild system is effective for coupling and avoids the harsh conditions that often lead to decarboxylation, eliminating the need for protection/deprotection steps.[15]

Q7: Should I protect the carboxylic acid group? If so, what are the best options?

A7: Protecting the carboxylic acid is often the most robust strategy to prevent unwanted side reactions, including decarboxylation.[16] The most common protecting groups for carboxylic acids are esters.[10]

  • Methyl or Ethyl Esters: Simple to form but require relatively harsh conditions (strong acid or base) for removal.[17]

  • tert-Butyl Esters: Removed under acidic conditions.[17]

  • Benzyl Esters: A versatile option as they are stable to many conditions but can be easily removed by hydrogenolysis, which is a very mild method.[10][17]

The choice of protecting group depends on the stability of the rest of your molecule to the deprotection conditions.[11]

Data on Reaction Conditions

The following table summarizes various reaction conditions and their relevance to the decarboxylation of aromatic carboxylic acids.

Reaction TypeHeating MethodTemperatureKey Reagents/CatalystsOutcome/Comment
Decarboxylative Coupling Conventional160 °CPd(OAc)₂, XantPhos[5]Decarboxylation is the intended reaction pathway.
Protodecarboxylation Microwave120-150 °CAg₂CO₃, AcOH in DMSO[4]Optimized for rapid, microwave-induced decarboxylation.
Sonogashira Coupling ConventionalNot specifiedPd(OAc)₂, TPPTS, CuI, K₂CO₃ in H₂O[15]Carboxylic acid group is stable; no protection needed.
Amide Coupling ConventionalRoom Temp to 40 °CHATU, PyAOP, HCTU[7]High reagent activity allows for low temperatures, preventing decarboxylation.
Direct Arylation ConventionalNot specifiedPdCl(C₃H₅)(dppb), KOAc[18]Amide derivative is stable to coupling conditions, preventing cleavage.
General Decarboxylation Conventional50-150 °CMild Heat (for β-keto acids)[6]Illustrates the general sensitivity of activated acids to heat.

Experimental Protocols

Protocol 1: Protecting-Group-Free Sonogashira Coupling in Water

This protocol is adapted from a method developed for the Sonogashira coupling of halogenated aromatic acids, which avoids the need for protecting groups.[15]

  • Reaction Setup: To a stirred solution of the halogenated thiophene carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) (1.0 eq) and K₂CO₃ (2.0 eq) in deionized water, add Pd(OAc)₂ (0.02 eq), TPPTS (0.08 eq), and CuI (0.02 eq).

  • Reagent Addition: Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, acidify the mixture with 2M HCl to pH ~2-3. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amide Coupling Using HATU to Minimize Decarboxylation

This protocol uses a highly efficient coupling reagent to enable amide bond formation at room temperature, minimizing the risk of thermal decarboxylation.[7]

  • Reaction Setup: Dissolve the thiophene carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the activated OAt-ester.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.

Visualizing Decarboxylation Pathways

The following diagram illustrates the factors that can lead to unwanted decarboxylation and the key strategies that can be employed to favor the desired reaction pathway.

Decarboxylation_Prevention cluster_undesired Undesired Pathway cluster_desired Desired Pathway start Thiophene Carboxylic Acid in Reaction Mixture decarboxylation Decarboxylation start->decarboxylation reaction Reaction at COOH (e.g., Coupling) start->reaction product_decarboxylated Thiophene + CO₂ decarboxylation->product_decarboxylated product_desired Desired Product (Amide, Ester, etc.) reaction->product_desired factors Promoting Factors factors_list • High Temperature • Strong Acid / Base • Prolonged Reaction Time strategies Preventative Strategies strategies_list • Low Temperature • Mild Reagents / Base • Efficient Coupling Agents • Protecting Groups factors_list->decarboxylation strategies_list->reaction

Strategies to prevent thiophene carboxylic acid decarboxylation.

References

Technical Support Center: Monitoring 5-Methylthiophene-3-carboxylic Acid Reactions by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reactions involving 5-Methylthiophene-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (HPLC)

Q1: I am seeing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte's carboxyl group and the silica stationary phase. To mitigate this, it is recommended to add a small amount of an acidic modifier to the mobile phase.[1][2] This ensures the carboxylic acid remains in its protonated, less polar form, leading to more symmetrical peak shapes.[3]

  • Recommended Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase.[4][5] For acidic compounds, a mobile phase pH of around 2-3 is often ideal.[6][7]

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: For a polar compound like this compound, a reversed-phase method is a suitable starting point.

  • Column: A C18 or an alkyl phenyl column is a good initial choice.[8]

  • Mobile Phase: Begin with a gradient of water and acetonitrile (ACN) or methanol (MeOH), with an acidic modifier.[5] A common starting point is a gradient from a low to a high percentage of the organic solvent.[5] For acidic compounds, a mobile phase of water-methanol-1 M phosphoric acid at a pH of 2.5 has been used for similar structures.[8]

  • Detection: UV detection is appropriate. Based on the thiophene chromophore, a wavelength of around 254 nm is a reasonable starting point.[8]

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Drifting retention times can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to gradual changes in retention.[9]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase can cause drift. Prepare the mobile phase carefully, and consider pre-mixing the solvents.[10] The mobile phase should also be properly degassed to prevent bubble formation in the pump.[4][9]

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[2][9]

  • pH Instability: If you are operating near the pKa of your analyte or a buffer component, small changes in mobile phase pH can lead to significant shifts in retention.[10]

Q4: I am not getting enough sensitivity for my low-level impurities. How can I improve detection?

A4: If standard UV detection is not sensitive enough, consider derivatization.[11][12] Reacting the carboxylic acid with a fluorescent tagging agent can significantly enhance detection sensitivity when using a fluorescence detector.[11][13] Common derivatization reagents for carboxylic acids include 4-bromomethyl-7-methoxycoumarin (Br-Mmc).[12]

Experimental Protocol: Example HPLC Method Development

This protocol provides a starting point for monitoring a reaction mixture containing this compound. Optimization will likely be required.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: See table below.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Data Presentation: Example HPLC Gradient
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

HPLC Troubleshooting Workflow

cluster_tailing Troubleshooting Peak Tailing cluster_drift Troubleshooting Retention Drift cluster_sensitivity Improving Sensitivity start HPLC Issue Observed peak_tailing Peak Tailing / Broadening start->peak_tailing Poor Peak Shape retention_drift Retention Time Drifting start->retention_drift Inconsistent RT low_sensitivity Low Sensitivity start->low_sensitivity Low Signal add_acid Add 0.1% Formic Acid or TFA to Mobile Phase peak_tailing->add_acid equilibrate Ensure Adequate Column Equilibration retention_drift->equilibrate inc_conc Increase Sample Concentration low_sensitivity->inc_conc check_ph Ensure Mobile Phase pH is 2-3 units below analyte pKa add_acid->check_ph check_mp Check Mobile Phase Preparation & Degassing equilibrate->check_mp use_oven Use a Column Oven for Stable Temperature check_mp->use_oven inc_vol Increase Injection Volume inc_conc->inc_vol deriv Consider Derivatization with a Fluorescent Tag inc_vol->deriv

Figure 1. A troubleshooting workflow for common HPLC issues.

Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (TLC)

Q1: My spots for this compound are streaking on the TLC plate. Why is this happening?

A1: Streaking (or tailing) of carboxylic acids on standard silica gel TLC plates is a very common problem.[14][15] Silica gel is acidic, and interactions between the carboxylic acid group and the stationary phase can cause the spot to streak.[16]

  • Recommended Action: To obtain compact spots, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your eluent.[14][15][17] This keeps the carboxylic acid in its less polar, protonated state, minimizing strong interactions with the silica.

Q2: What is a good mobile phase to start with for monitoring my reaction on TLC?

A2: The choice of mobile phase depends on the polarity of your starting materials and products. A good starting point is a binary mixture of a non-polar and a more polar solvent.[17]

  • For moderately polar compounds: A mixture of hexanes and ethyl acetate is a standard choice. Start with a ratio like 7:3 or 1:1 and adjust the polarity as needed.

  • For more polar compounds: A system like dichloromethane and methanol might be more appropriate.

  • Remember to add acid: For this compound, a mobile phase of diethyl ether with a few drops of acetic acid can be effective.[17]

Q3: How can I visualize the spots on my TLC plate? My compound is not colored.

A3: Several methods can be used to visualize spots:

  • UV Light: Thiophene-containing compounds are often UV-active. If your TLC plate contains a fluorescent indicator (e.g., F254), you can view the plate under a UV lamp (254 nm).[18][19] The spots will appear dark where they quench the fluorescence.[19][20]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals is a general, non-destructive method that visualizes many organic compounds, which will appear as brown spots.[18][21]

  • Staining:

    • Potassium Permanganate (KMnO4) stain: This is a good general stain for compounds that can be oxidized. Spots will appear yellow or brown on a purple background.[18]

    • Bromocresol Green stain: This stain is specific for acidic compounds. Carboxylic acids will appear as yellow spots on a blue background.[18][22]

Q4: The Rf values of my starting material and product are too close. How can I improve the separation?

A4: To improve separation (increase the difference in Rf values), you need to change the selectivity of the system.

  • Adjust Mobile Phase Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[15]

  • Change Solvents: Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol. Different solvents interact with your compounds and the stationary phase in different ways.

  • Use a Different Stationary Phase: While silica is most common, for some separations, alumina or reversed-phase (e.g., C18) TLC plates might provide better results.[23]

Experimental Protocol: Example TLC Method
  • Sample Preparation:

    • Dissolve a very small amount of your starting material and a quenched aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).[17]

  • TLC Plate Spotting:

    • Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the baseline of the TLC plate.[17]

  • Development:

    • Prepare the developing chamber with the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 1% Acetic Acid).

    • Place the TLC plate in the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.[16]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[16]

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp first, circling any visible spots.[20]

    • If needed, use a chemical stain (e.g., dip in potassium permanganate solution and gently heat) to visualize the spots.[20][22]

Data Presentation: Example TLC Rf Values
CompoundMobile Phase SystemRf Value (approx.)
Starting Material (Less Polar)8:2 Hexanes:Ethyl Acetate + 1% Acetic Acid0.6
This compound8:2 Hexanes:Ethyl Acetate + 1% Acetic Acid0.3
By-product (More Polar)8:2 Hexanes:Ethyl Acetate + 1% Acetic Acid0.1

Note: Rf values are highly dependent on the exact experimental conditions.

TLC Analysis Workflow

prep Prepare Samples (SM, Reaction, Co-spot) spot Spot Samples on TLC Plate prep->spot develop Develop Plate in Mobile Phase Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze Results (Calculate Rf, Assess Conversion) visualize->analyze

Figure 2. A general workflow for monitoring a reaction using TLC.

References

Validation & Comparative

A Comparative Analysis of 5-Methylthiophene-3-carboxylic Acid and Thiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the reactivity and potential applications of 5-Methylthiophene-3-carboxylic acid and thiophene-2-carboxylic acid, supported by experimental data and theoretical insights.

In the landscape of heterocyclic chemistry, thiophene derivatives stand out as versatile building blocks for the synthesis of a wide array of functional materials and pharmacologically active compounds. Among these, this compound and thiophene-2-carboxylic acid are two key intermediates whose distinct structural features dictate their chemical reactivity and suitability for various applications, particularly in the realm of drug discovery and development. This guide provides an objective comparison of these two molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent chemical principles to aid researchers in their selection and application.

Chemical Structures at a Glance

The foundational difference between the two molecules lies in the substitution pattern on the thiophene ring. Thiophene-2-carboxylic acid features a carboxyl group at the C2 position, directly adjacent to the sulfur atom. In contrast, this compound possesses a carboxyl group at the C3 position and an electron-donating methyl group at the C5 position.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.
Chemical structure of thiophene-2-carboxylic acid
Figure 2. Chemical structure of thiophene-2-carboxylic acid.

Reactivity: A Tale of Two Substituents

The reactivity of these carboxylic acids is primarily influenced by the electronic effects of their substituents on the thiophene ring. The methyl group in this compound is an electron-donating group, which increases the electron density of the aromatic ring. This has significant implications for the acidity of the carboxylic acid and the susceptibility of the ring to electrophilic substitution.

Acidity (pKa)

The acidity of a carboxylic acid is a fundamental property that governs its behavior in chemical reactions and biological systems. The pKa value is a quantitative measure of this acidity. The electron-donating methyl group in this compound is expected to decrease its acidity (increase its pKa) compared to thiophene-2-carboxylic acid. This is because the methyl group destabilizes the carboxylate anion through an inductive effect.

CompoundPredicted pKa
This compound ~4.0-4.5
Thiophene-2-carboxylic acid 3.53

Table 1. Comparison of the predicted pKa values.

Reactivity in Esterification

Esterification is a common and crucial reaction in organic synthesis and drug development. The rate of esterification is influenced by the steric hindrance around the carboxylic acid group and the electronic nature of the molecule. While specific kinetic data directly comparing the esterification rates of these two molecules is scarce, we can infer their relative reactivity based on their structures.

The carboxyl group in thiophene-2-carboxylic acid is located at the more sterically accessible C2 position, which may favor a faster reaction rate in some esterification protocols. Conversely, the increased electron density on the thiophene ring of this compound could potentially influence the reactivity of the carboxyl group, though this effect is generally considered to be less significant than steric factors in this context.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for reactions involving these thiophene carboxylic acids.

Protocol 1: Fischer Esterification of Thiophene-2-carboxylic Acid

Objective: To synthesize the methyl ester of thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve thiophene-2-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude methyl thiophene-2-carboxylate.

  • Purify the product by distillation or column chromatography if necessary.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product T2CA Thiophene-2-carboxylic acid Reflux Reflux T2CA->Reflux MeOH Methanol (excess) MeOH->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralize Neutralize (NaHCO₃) Reflux->Neutralize Extract Extract Neutralize->Extract Dry Dry (MgSO₄) Extract->Dry Evaporate Evaporate Dry->Evaporate Ester Methyl thiophene-2-carboxylate Evaporate->Ester

Diagram 1. Workflow for Fischer Esterification.

Applications in Drug Development

Both this compound and thiophene-2-carboxylic acid are valuable scaffolds in medicinal chemistry. The thiophene ring is considered a bioisostere of the benzene ring and is found in numerous approved drugs.

Thiophene-2-carboxylic acid derivatives have been extensively studied and incorporated into a variety of therapeutic agents. For example, they are found in non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants, and kinase inhibitors.

This compound , with its additional methyl group, offers a point of structural diversity for lead optimization in drug discovery programs. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While less prevalent in marketed drugs compared to its 2-carboxy counterpart, its derivatives are actively being explored for various therapeutic indications.

Drug_Development_Pathway Scaffold Thiophene Carboxylic Acid Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization This compound or Thiophene-2-carboxylic acid Lead_Gen Lead Generation Derivatization->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Diagram 2. Role in the Drug Development Pipeline.

Conclusion

The choice between this compound and thiophene-2-carboxylic acid depends on the specific goals of the research or drug development project. Thiophene-2-carboxylic acid is a well-established and versatile building block with a wealth of literature data. This compound, on the other hand, provides an opportunity for structural modification that can be leveraged to fine-tune the physicochemical and pharmacological properties of a molecule. Understanding the subtle yet significant differences in their reactivity and properties is paramount for the rational design of novel compounds with desired functionalities.

A Comparative Analysis of the Biological Activity of 5-Methylthiophene-3-Carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylthiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The functional group at the 3-position, typically an ester or an amide, plays a crucial role in modulating the pharmacological properties of these compounds. This guide provides an objective comparison of the biological activities of this compound esters and amides, supported by experimental data from published studies.

Anticancer Activity: A Head-to-Head Comparison

While direct comparative studies on a broad range of this compound esters and amides are limited, a study on structurally related benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives provides valuable insights into the potential differences in activity between these two functionalities. The study evaluated the anti-proliferative effects of a series of carboxamides and one propyl ester against the MDA-MB-231 human breast cancer cell line.

Table 1: Comparative Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Amides and Ester [1][2]

Compound IDFunctional GroupR GroupIC₅₀ (µM) against MDA-MB-231 cells
a8 AmideN-(benzo[d][3][4]dioxol-5-yl)Data not provided
a21 AmideN-(heptan-4-yl)-5-(1-methyl-1H-pyrazol-4-yl)> 10
a22 AmideN-(3,4-dimethoxyphenethyl)-5-(1-methyl-1H-pyrazol-4-yl)> 10
a23 EsterPropyl 5-(1-methyl-1H-pyrazol-4-yl)> 10
b19 Amide(S)-N-(1-phenylethyl)-5-(1-methyl-1H-pyrazol-4-yl)1.8 ± 0.2

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

From the available data, the amide derivative b19 demonstrated significantly higher anticancer activity against MDA-MB-231 cells compared to the other tested amides and the propyl ester derivative a23 . This suggests that for this particular scaffold, the nature of the substituent on the amide nitrogen is a critical determinant of potency, and that a specific amide configuration can be superior to a simple alkyl ester. The other amide and ester derivatives showed weak activity, with IC₅₀ values greater than 10 µM.

Potential Signaling Pathway: Inhibition of the RhoA/ROCK Pathway

Several studies on thiophene carboxamide derivatives as anticancer agents have implicated the RhoA/ROCK signaling pathway as a key molecular target.[3][4][5][6] This pathway plays a crucial role in regulating the actin cytoskeleton, cell polarity, and cell migration, all of which are critical processes in cancer progression and metastasis.[3][4][5][6] Inhibition of this pathway can lead to the disruption of cancer cell motility and invasion.

RhoA_ROCK_Pathway Simplified RhoA/ROCK Signaling Pathway in Cancer cluster_activation Activation cluster_downstream Downstream Effects GEFs GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs GAPs RhoA_GTP->GAPs Inactivate ROCK ROCK RhoA_GTP->ROCK Activates GAPs->RhoA_GDP LIMK LIMK ROCK->LIMK Phosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers Promotes Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin_Stress_Fibers Depolymerizes Cell_Migration Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration Thiophene_Derivatives Thiophene Carboxamides Thiophene_Derivatives->ROCK Inhibit

Caption: Simplified RhoA/ROCK signaling pathway and the inhibitory action of thiophene carboxamides.

Antimicrobial Activity: A Look at Thiophene Amides

While direct comparative data for this compound esters and amides in antimicrobial assays is scarce, numerous studies have highlighted the potent antibacterial and antifungal activities of various thiophene carboxamide derivatives. For instance, a study on novel thiophene-2-carboxamide derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives [7]

Compound IDBacterial StrainInhibition (%)
7b S. aureus83.3
B. subtilis82.6
E. coli64.0
P. aeruginosa86.9
3b S. aureus70.8
B. subtilis78.3
P. aeruginosa78.3

This data underscores the potential of the thiophene carboxamide scaffold in the development of new antimicrobial agents. The variation in activity between different amide derivatives suggests that, similar to the anticancer activity, the nature of the substituents on the thiophene ring and the amide nitrogen are key to optimizing antimicrobial potency.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8][9][10]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of test compounds Treatment 3. Treat cells with compounds for 24-72h Cell_Seeding->Treatment MTT_Addition 4. Add MTT solution to each well Treatment->MTT_Addition Incubation 5. Incubate for 2-4 hours MTT_Addition->Incubation Solubilization 6. Add solubilizing agent (e.g., DMSO) Incubation->Solubilization Absorbance_Reading 7. Read absorbance at ~570nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (esters and amides) and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds in a 96-well plate Inoculum_Prep 2. Prepare a standardized bacterial inoculum Inoculation 3. Inoculate each well with the bacterial suspension Compound_Dilution->Inoculation Incubate 4. Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection 5. Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination 6. Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

Based on the available, albeit limited, direct comparative data, specific amide derivatives of thiophene carboxylic acids can exhibit superior anticancer activity compared to their corresponding simple ester counterparts. The biological activity of both esters and amides is highly dependent on the nature and position of substituents on the thiophene ring and the functional group itself. Thiophene carboxamides have also demonstrated significant potential as antimicrobial agents. Further head-to-head comparative studies of a wider range of this compound esters and amides are warranted to establish a more definitive structure-activity relationship and to guide the rational design of more potent therapeutic agents.

References

A Comparative Guide to Purity Validation of 5-Methylthiophene-3-carboxylic Acid by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the purity of 5-Methylthiophene-3-carboxylic acid. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of analytical methodology.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely adopted technique for the purity assessment of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is well-suited for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for testing

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound test sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, sensitivity, and quantification accuracy for known impurities.May not detect impurities without a UV chromophore; co-elution can mask impurities.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of protons contributing to it.Provides an absolute measure of purity without the need for a specific reference standard of the analyte; gives structural information.Lower sensitivity compared to HPLC; requires a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity; provides structural information from mass spectra.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.High separation efficiency; low sample and reagent consumption.[1]Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging.[1]

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. Awareness of these potential contaminants is crucial for developing a robust analytical method.

Impurity TypePotential CompoundsOrigin
Starting Materials Thiophene precursors, brominating or nitrating agents.Incomplete reaction or carryover from the synthesis.
Regioisomers 2-Methylthiophene-3-carboxylic acid, 5-Methylthiophene-2-carboxylic acid.Impure starting materials or lack of regioselectivity in the synthesis.
Reaction Byproducts Brominated or nitrated intermediates, polymerization products.Side reactions or degradation during the manufacturing process.
Residual Solvents Toluene, ethanol, etc.Used during the reaction or purification steps.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC analysis for purity validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solutions filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc_system HPLC System (C18 Column) filter->hplc_system To HPLC injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq Generate Chromatogram peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report report purity_calc->report Final Report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The validation of this compound purity is critical for its application in research and development. Reversed-phase HPLC with UV detection offers a reliable and sensitive method for routine quality control. However, for a comprehensive purity profile, especially when dealing with unknown impurities or in the absence of a certified reference standard, orthogonal methods such as qNMR and GC-MS should be considered. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of analytical detail.

References

Spectroscopic comparison of 5-Methylthiophene-3-carboxylic acid and its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic characteristics of 5-Methylthiophene-3-carboxylic acid and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.

In the intricate world of organic chemistry, the precise identification of molecular structure is paramount. For researchers working with thiophene derivatives, a class of compounds with significant applications in pharmaceuticals and materials science, distinguishing between closely related isomers is a critical challenge. This guide provides a detailed spectroscopic comparison of this compound and its five structural isomers: 2-Methylthiophene-3-carboxylic acid, 3-Methylthiophene-2-carboxylic acid, 4-Methylthiophene-2-carboxylic acid, 4-Methylthiophene-3-carboxylic acid, and 5-Methylthiophene-2-carboxylic acid. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide serves as a valuable resource for unambiguous compound identification.

At a Glance: Key Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. These values are crucial for distinguishing between these closely related compounds.

¹H NMR Spectral Data (δ, ppm)
CompoundSolventThiophene HMethyl HCarboxyl H
This compound DMSO-d₆8.12 (s), 7.22 (s)2.45 (s)12.6 (br s)
3-Methylthiophene-2-carboxylic acid CDCl₃7.49 (d, J=5.2 Hz), 6.94 (d, J=5.2 Hz)2.61 (s)-
4-Methylthiophene-2-carboxylic acid CDCl₃7.89 (s), 7.25 (s)2.29 (s)-
5-Methylthiophene-2-carboxylic acid CDCl₃7.70 (d, J=3.8 Hz), 6.80 (d, J=3.8 Hz)2.55 (s)9.0 (br s)[1]
¹³C NMR Spectral Data (δ, ppm)
CompoundSolventThiophene CMethyl CCarboxyl C
3-Methylthiophene-2-carboxylic acid CDCl₃145.9, 133.5, 130.2, 126.915.9167.5
4-Methylthiophene-2-carboxylic acid CDCl₃146.1, 138.9, 133.2, 125.115.8167.2
5-Methylthiophene-2-carboxylic acid CDCl₃149.9, 135.6, 130.3, 126.815.9168.0[1]
Infrared (IR) Spectral Data (cm⁻¹)
CompoundPhaseO-H StretchC=O StretchThiophene Ring
3-Methylthiophene-2-carboxylic acid KBr~3000 (broad)~1680~1530, 1450
4-Methylthiophene-2-carboxylic acid KBr2920-2500 (broad)16701540, 1450
5-Methylthiophene-2-carboxylic acid KBr3100-2500 (broad)16651530, 1450[2]
Mass Spectrometry (MS) Data (m/z)
CompoundIonizationMolecular Ion (M⁺)Key Fragments
2-Methylthiophene-3-carboxylic acid EI142127, 99, 81, 53, 45[3]
3-Methylthiophene-2-carboxylic acid EI142127, 99, 81, 53, 45
5-Methylthiophene-2-carboxylic acid EI142127, 97, 84, 53, 45

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are general experimental protocols representative of the techniques used to acquire such spectroscopic data for thiophene carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Data acquisition parameters often include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For solid samples, a direct insertion probe or a gas chromatograph (GC) inlet can be used. For GC-MS, the sample is first dissolved in a volatile solvent.

  • Ionization: Electron Impact (EI) is a common ionization method for these types of molecules, typically using an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate the mass spectrum.

Isomer Differentiation Workflow

The differentiation of these isomers relies on a systematic analysis of their spectroscopic data. The following diagram illustrates a logical workflow for this process.

Isomer_Differentiation Workflow for Isomer Identification start Unknown Methylthiophene Carboxylic Acid Isomer nmr Acquire 1H and 13C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum start->ms compare Compare with Reference Data Tables nmr->compare ir->compare ms->compare identify Identify Isomer compare->identify Match Found no_match Further Analysis or Synthesis of Standards compare->no_match No Match

Caption: A logical workflow for the identification of methylthiophene carboxylic acid isomers using spectroscopic techniques.

Structural Relationships of Isomers

The following diagram illustrates the structural formulas of this compound and its isomers, highlighting the positional differences of the methyl and carboxylic acid groups on the thiophene ring.

Caption: Chemical structures of this compound and its isomers.

References

Thiophene Derivatives: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity. Among the vast array of heterocyclic compounds, thiophene derivatives have emerged as a promising class of molecules with significant potential in anticancer drug development.[1][2] Their versatile scaffold allows for a wide range of structural modifications, leading to compounds that can interact with various biological targets and modulate key signaling pathways involved in cancer progression.[1][3] This guide provides a comparative overview of the in vitro anticancer activity of several recently developed thiophene derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.

Comparative Analysis of Anticancer Potency

The cytotoxic potential of novel thiophene derivatives is a critical initial assessment in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)Source
3b HepG2 (Liver)MTT Assay3.105 ± 0.14DoxorubicinNot specified[4]
3b PC-3 (Prostate)MTT Assay2.15 ± 0.12DoxorubicinNot specified[4]
8e Mixed PanelSRB Assay0.411 - 2.8--[5][6]
480 HeLa (Cervical)Cytotoxicity Assay12.61 (µg/mL)Paclitaxel>33.42 (µg/mL)[6][7]
480 HepG2 (Liver)Cytotoxicity Assay33.42 (µg/mL)Paclitaxel>33.42 (µg/mL)[6][7]
7f MIA PaCa-2 (Pancreatic)MTT Assay4.86DoxorubicinNot specified[6]
7d MIA PaCa-2 (Pancreatic)MTT Assay>100DoxorubicinNot specified[6]
SB-200 MCF-7 (Breast)Cytotoxicity Assay<30DoxorubicinNot specified[8]
BU17 A549 (Lung)MTS AssayNot specified--[9]
Various HCT-116 (Colon)Not specifiedPotent activity--[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of anticancer activity. The following are protocols for key in vitro assays commonly employed in the evaluation of thiophene derivatives.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiophene derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • Reagent Addition: After incubation, the treatment medium is removed, and MTT or MTS reagent is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals (in the case of MTT) or a soluble formazan product (in the case of MTS).

  • Data Acquisition: For the MTT assay, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. For the MTS assay, the absorbance can be read directly.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded and treated with the thiophene derivatives as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Mechanism of Action: Signaling Pathways

Thiophene derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways.[1] A key mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pathways crucial for cancer cell survival and proliferation, such as the VEGFR-2 and AKT signaling cascades.[4] The inhibition of these pathways can lead to cell cycle arrest and ultimately, cell death.[4][11]

G cluster_0 Thiophene Derivative Action cluster_1 Cellular Outcomes Thiophene Thiophene Derivative VEGFR2 VEGFR-2 Thiophene->VEGFR2 Inhibits AKT AKT Thiophene->AKT Inhibits Proliferation Cell Proliferation & Survival Thiophene->Proliferation Inhibits VEGFR2->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits AKT->Proliferation Promotes

Caption: Thiophene derivatives inhibit VEGFR-2 and AKT pathways, leading to apoptosis.

Experimental Workflow

The in vitro evaluation of novel thiophene derivatives follows a structured workflow to systematically assess their anticancer potential.

G Start Synthesis of Thiophene Derivatives Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Pathway->Lead

References

Comparative Guide to the Structure-Activity Relationship of 5-Methylthiophene-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of 5-methylthiophene-3-carboxylic acid analogs and related derivatives. The information is compiled from recent scientific literature to assist in the evaluation and design of new therapeutic agents based on this scaffold. This document summarizes key quantitative data, outlines detailed experimental methodologies for significant assays, and visualizes pertinent biological pathways and experimental workflows.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Specifically, substituted thiophene-3-carboxylic acids have garnered interest for a variety of biological activities. This guide focuses on analogs of this compound, exploring how modifications to this core structure influence their therapeutic potential across different biological targets, including enzymes and microbial pathogens.

Data Presentation

The following tables summarize the biological activities of this compound analogs and related compounds.

Table 1: D-Amino Acid Oxidase (DAO) Inhibition

Derivatives of thiophene-3-carboxylic acid have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia. The 5-methyl analog shows significantly improved potency over the unsubstituted parent compound.[1]

Compound IDStructureR5IC50 (µM)[1]
2a Thiophene-3-carboxylic acidH> 100
2b 5-Chlorothiophene-3-carboxylic acidCl0.04
2c This compoundCH31.4
Table 2: Antimicrobial Activity of 4-Methylthiophene-3-carboxylate Analogs

A series of ethyl 5-(substituted)-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives were evaluated for their antimicrobial properties. The data is presented as percentage inhibition against various fungal and bacterial strains.[2][3]

Compound IDR Group (at position 5)Aspergillus fumigatus (% Inhibition)[2]Syncephalastrum racemosum (% Inhibition)[2]Geotrichum candidum (% Inhibition)[2]Candida albicans (% Inhibition)[2]
3 Varies78.9---
5 Varies-95.5--
6 Varies-88.3--
7a Pyridine derivative-87.385.7-
9b Varies100100100100
10 Varies73100100100
Amphotericin B Standard100100100100

Note: The exact structures of the R groups for all compounds were not detailed in the abstract.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the evaluation of this compound analogs.

D-Amino Acid Oxidase (DAO) Inhibition Assay[1]

This assay determines the ability of a compound to inhibit the enzymatic activity of DAO.

  • Reaction Mixture: Prepare a reaction mixture containing the DAO enzyme, a substrate (e.g., D-serine), and a detection reagent in a suitable buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: The reaction progress, often the production of hydrogen peroxide, is monitored using a fluorescent or colorimetric probe.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DAO activity, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing[2][3]

This method evaluates the ability of compounds to inhibit the growth of bacteria and fungi.

  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to achieve the desired concentrations.

  • Assay Setup: In a 96-well plate, add the microbial inoculum to a growth medium. Then, add the test compounds at various concentrations. Include positive controls (standard antibiotics/antifungals) and negative controls (vehicle).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow microbial growth.

  • Growth Inhibition Assessment: Determine the extent of microbial growth inhibition. This can be done by measuring the optical density (for bacteria) or by visual inspection of turbidity or fungal growth. The results are often expressed as the percentage of growth inhibition compared to the negative control.

Cell Viability (MTT) Assay[4]

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Structure-Activity Relationship Logic for DAO Inhibitors

SAR_DAO_Inhibitors Thiophene-3-COOH Thiophene-3-carboxylic acid (Parent Scaffold) IC50 > 100 µM Modification_at_C5 Modification at C5-position Thiophene-3-COOH->Modification_at_C5 Improved_Potency Substantially Improved Potency Modification_at_C5->Improved_Potency 5-Methyl_Analog This compound (Analog 2c) IC50 = 1.4 µM Improved_Potency->5-Methyl_Analog 5-Chloro_Analog 5-Chlorothiophene-3-carboxylic acid (Analog 2b) IC50 = 0.04 µM Improved_Potency->5-Chloro_Analog

Caption: SAR of thiophene-3-carboxylic acid analogs as DAO inhibitors.

General Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solutions of Analogs Treatment 4. Add Analogs at Varying Concentrations Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Solubilization 7. Solubilize Formazan MTT_Addition->Solubilization Read_Plate 8. Measure Absorbance Solubilization->Read_Plate Calculate_Viability 9. Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 10. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for evaluating the cytotoxicity of thiophene analogs.

Signaling Pathway Inhibition (Hypothetical for DAO)

DAO_Pathway D_Serine D-Serine DAO D-Amino Acid Oxidase (DAO) D_Serine->DAO NMDA_Receptor NMDA Receptor Co-agonist Activity D_Serine->NMDA_Receptor Keto_Acid α-Keto Acid + H2O2 + NH3 DAO->Keto_Acid Thiophene_Analog This compound (Inhibitor) Thiophene_Analog->DAO

Caption: Inhibition of the D-Amino Acid Oxidase pathway by thiophene analogs.

References

Comparing the efficacy of different catalysts for thiophene carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a carboxyl group into the thiophene ring is a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. This guide provides an objective comparison of the efficacy of different catalytic systems for thiophene carboxylation, supported by experimental data. We will delve into base-mediated, silver-catalyzed, and palladium-catalyzed systems, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The choice of catalyst for thiophene carboxylation significantly impacts reaction efficiency, selectivity, and substrate scope. Below is a summary of quantitative data for three prominent catalytic systems.

Catalyst SystemSubstrateProduct(s)Yield (%)Temperature (°C)PressureKey Additives/Conditions
Base-Mediated
Cs₂CO₃/CsOPiv[1][2]ThiopheneThiophene-2-carboxylate & Thiophene-2,5-dicarboxylateUp to 9.7 times yield increase with CsOPiv vs. Cs-formate200-3008 bar CO₂Solvent-free, Cesium pivalate (CsOPiv) as co-catalyst
Cs₂CO₃/CsOAc[2]ThiopheneThiophene-2-carboxylate & Thiophene-2,5-dicarboxylate4.98 (total carboxylates)300Not SpecifiedSolvent-free, Cesium acetate (CsOAc) as co-catalyst
Silver-Catalyzed
Ag(I)/Phosphine Ligand[3]tert-butyl thiophene-2-carboxylateNot specified79Mild ConditionsNot SpecifiedLiOt-Bu
MIL-101-AP(Ag)[3]Thiophene-2-carbonitrileNot specified10Not SpecifiedNot SpecifiedHeterogeneous catalyst, Turnover number of 1.0
Palladium-Catalyzed
Pd(OAc)₂[4][5]2-Ethylthiophene5-Ethylthiophene-2-carboxylic acidQuantitative705 atm CO₂ / 1 atm COp-Benzoquinone (p-BQ) as oxidant, CO/CO₂ binary gas system
Pd(OAc)₂[5]Various substituted thiophenesCorresponding carboxylic acids16 - 10070-1005 atm CO₂ / 1 atm COp-Benzoquinone (p-BQ) as oxidant, CO/CO₂ binary gas system

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for each catalytic system.

Base-Mediated Thiophene Carboxylation using Cs₂CO₃/CsOPiv

This protocol is based on the direct carboxylation of thiophene in a solvent-free medium.[1][2]

Materials:

  • Thiophene

  • Cesium Carbonate (Cs₂CO₃)

  • Cesium Pivalate (CsOPiv)

  • High-pressure autoclave reactor

Procedure:

  • In a typical experiment, a mixture of Cs₂CO₃ and CsOPiv (e.g., 40 mol% Cs₂CO₃ and 60 mol% CsOPiv) and thiophene are loaded into a high-pressure autoclave reactor.

  • The reactor is sealed and purged with CO₂ several times to remove air.

  • The reactor is then pressurized with CO₂ to the desired pressure (e.g., 8 bar).

  • The reaction mixture is heated to the specified temperature (e.g., 280-300 °C) with constant stirring.

  • After the desired reaction time, the reactor is cooled to room temperature and the excess CO₂ pressure is carefully released.

  • The reaction mixture is dissolved in water and acidified with HCl.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Silver-Catalyzed C-H Carboxylation of Thiophene Derivatives

This protocol describes a homogeneous Ag(I)-catalyzed carboxylation under mild conditions.[3]

Materials:

  • Thiophene derivative (e.g., tert-butyl thiophene-2-carboxylate)

  • Ag(I) salt (e.g., AgOPiv)

  • Phosphine ligand

  • Lithium tert-butoxide (LiOt-Bu)

  • Anhydrous solvent (e.g., THF)

  • CO₂ atmosphere

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the Ag(I) salt, phosphine ligand, and LiOt-Bu.

  • Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.

  • Add the thiophene derivative to the reaction mixture.

  • The flask is then evacuated and backfilled with CO₂ (1 atm).

  • The reaction mixture is stirred at the specified temperature for the required duration.

  • Upon completion, the reaction is quenched with an aqueous acid solution.

  • The product is extracted with an organic solvent, and the combined organic phases are washed, dried, and concentrated.

  • Purification of the crude product is performed using column chromatography.

Palladium-Catalyzed Oxidative Carbonylation of Thiophenes

This protocol outlines the direct carbonylation of thiophenes using a Pd(OAc)₂ catalyst under a CO/CO₂ binary gas system.[4][5]

Materials:

  • Thiophene derivative (e.g., 2-ethylthiophene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • p-Benzoquinone (p-BQ)

  • Acetic Acid (AcOH)

  • High-pressure autoclave reactor

  • CO/CO₂ gas mixture

Procedure:

  • A high-pressure autoclave reactor is charged with the thiophene derivative, Pd(OAc)₂, and p-benzoquinone.

  • Acetic acid is added as the solvent.

  • The reactor is sealed, purged, and then pressurized with a mixture of CO and CO₂ (e.g., 1 atm CO and 5 atm CO₂).

  • The reaction is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.

  • After cooling to room temperature and venting the gases, the reaction mixture is diluted with an organic solvent.

  • The mixture is washed with water and brine.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash chromatography to afford the corresponding carboxylic acid.

Mechanistic Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can provide deeper insights into these catalytic systems.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Catalyst (Base, Ag, or Pd) Reactor Autoclave or Schlenk Flask Catalyst->Reactor Substrate Thiophene Derivative Substrate->Reactor Solvent_Additives Solvent & Additives Solvent_Additives->Reactor Conditions Temperature & Pressure Control Reactor->Conditions Quench Quenching (e.g., Acidification) Reactor->Quench Reaction Mixture Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Carboxylated Thiophene Purify->Product

A generalized workflow for the catalytic carboxylation of thiophene.
Base-Mediated Carboxylation Mechanism

The reaction proceeds via a two-step mechanism: initial deprotonation of the thiophene ring followed by the insertion of carbon dioxide. The C-H bond activation is generally the rate-determining step.[1][6]

Base_Mediated_Mechanism Thiophene Thiophene Thienyl_Anion Thienyl Anion (Intermediate) Thiophene->Thienyl_Anion Deprotonation (Rate-determining) Base Base (e.g., Cs₂CO₃) Carboxylate Thiophene Carboxylate Thienyl_Anion->Carboxylate CO₂ Insertion CO2 CO₂

Mechanism of base-mediated thiophene carboxylation.
Silver-Catalyzed Carboxylation Pathway

The silver-catalyzed reaction is believed to involve the formation of an arylsilver intermediate, which then reacts with CO₂. The use of a phosphine ligand and a strong base is critical for the catalytic cycle.[3]

Silver_Catalyzed_Mechanism Thiophene Thiophene Arylsilver Arylsilver Intermediate Thiophene->Arylsilver C-H Activation Ag_Catalyst Ag(I)-Phosphine Complex Silver_Carboxylate Silver-Thiophene Carboxylate Arylsilver->Silver_Carboxylate Carboxylation CO2 CO₂ Product Thiophene Carboxylic Acid Silver_Carboxylate->Product Protonolysis

Proposed pathway for Ag(I)-catalyzed carboxylation.
Palladium-Catalyzed Oxidative Carbonylation Cycle

The palladium-catalyzed cycle involves C-H activation of the thiophene, migratory insertion of CO, and subsequent reaction steps to yield the carboxylic acid product, with an oxidant regenerating the active Pd(II) species.[4][7]

Palladium_Catalyzed_Mechanism Pd_II Pd(II) Catalyst Thienyl_Pd Thienyl-Pd(II) Intermediate Pd_II->Thienyl_Pd C-H Activation Thiophene Thiophene Acyl_Pd Acyl-Pd(II) Intermediate Thienyl_Pd->Acyl_Pd CO Insertion CO CO Product Thiophene Carboxylic Acid Acyl_Pd->Product Hydrolysis Pd_0 Pd(0) Acyl_Pd->Pd_0 Reductive Elimination Pd_0->Pd_II Oxidation Oxidant Oxidant (p-BQ)

Catalytic cycle for Pd-catalyzed oxidative carbonylation.

References

A Head-to-Head Comparison of Purification Techniques for Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of thiophene and its derivatives is paramount. These sulfur-containing heterocycles are key building blocks in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The choice of purification technique directly impacts the yield, purity, cost, and scalability of the final product. This guide provides an objective comparison of the most common purification methods for thiophene compounds, supported by experimental data and detailed protocols.

At a Glance: Comparing Thiophene Purification Techniques

The selection of an appropriate purification method hinges on the physical properties of the thiophene compound (solid or liquid), the nature of the impurities, and the desired scale of the operation. The following table summarizes the key quantitative parameters for the most prevalent techniques.

Purification TechniqueTypical Purity AchievedTypical YieldThroughputCost per SampleKey AdvantagesKey Disadvantages
Distillation >99%60-85%HighLowExcellent for volatile liquids, scalable.Not suitable for thermally sensitive compounds, high energy consumption.
Extractive Distillation >99.5%>90%HighModerateHighly effective for separating close-boiling mixtures (e.g., thiophene/benzene).Requires a specific solvent (entrainer), more complex setup.
Recrystallization >99%70-95%Low to MediumLowExcellent for solid compounds, can achieve very high purity.Yield can be low if the compound is partially soluble in cold solvent; not for oils.
Column Chromatography >99%50-90%LowHighHighly versatile, separates complex mixtures and isomers.Can be time-consuming, uses large volumes of solvent, potential for compound degradation on silica.
Solvent Extraction Variable (up to 99.9%)HighHighLowSimple, scalable, good for initial cleanup.Purity depends on the choice of solvent and the nature of impurities.

In-Depth Analysis and Experimental Protocols

Distillation

Distillation is a workhorse technique for the purification of volatile liquid thiophenes. It separates components of a mixture based on differences in their boiling points. For thiophene itself, which is often found as an impurity in benzene due to their close boiling points, simple distillation is ineffective.

Extractive Distillation: A more advanced technique, extractive distillation, is employed to separate components with similar volatilities. This method involves the addition of a solvent (entrainer) that alters the relative volatility of the components. For the separation of thiophene from benzene, dimethylformamide (DMF) is an effective entrainer.[1][2] The presence of DMF increases the relative volatility of the benzene-thiophene pair from approximately 1.13 to 1.8-2.18, enabling a more efficient separation.[1][2][3]

Experimental Protocol: Steam Distillation of Thiophene

This protocol is adapted from a procedure for the synthesis and initial purification of thiophene.

Materials:

  • Crude thiophene mixture

  • 5-L distillation flask

  • Steam generator

  • Condenser

  • Receiving flask

  • Solid sodium hydroxide

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Combine the crude thiophene-containing mixture in a 5-L flask.

  • Connect the flask to a steam generator and a condenser.

  • Begin passing steam through the mixture to initiate steam distillation.

  • Continue the distillation until no more oily droplets of thiophene are observed in the distillate.

  • Collect the distillate and transfer it to a separatory funnel.

  • Separate the organic (thiophene) layer from the aqueous layer.

  • Dry the thiophene layer first over solid sodium hydroxide and then over anhydrous sodium sulfate.

  • For further purification, the dried thiophene can be fractionally distilled. Collect the fraction boiling at 83-86°C.[4]

Distillation_Workflow crude Crude Thiophene Mixture distillation Distillation Apparatus (e.g., Steam or Fractional) crude->distillation Heat / Steam separation Separatory Funnel distillation->separation Cool & Collect Distillate drying Drying Agent (e.g., Na2SO4) separation->drying Separate Organic Layer pure Purified Thiophene drying->pure Filter

Distillation Experimental Workflow
Recrystallization

Recrystallization is a powerful technique for purifying solid thiophene derivatives. It relies on the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals as the solubility decreases.

Experimental Protocol: Recrystallization of a Solid Thiophene Derivative

This is a general procedure that can be adapted for various solid thiophene compounds.

Materials:

  • Crude solid thiophene derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask prevents solvent evaporation. For maximum crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Air-dry the crystals on the filter paper or in a vacuum oven.

Recrystallization_Workflow crude Crude Solid Thiophene Derivative dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling (Crystallization) hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Drying wash->dry pure Pure Crystals dry->pure

Recrystallization Experimental Workflow
Column Chromatography

Column chromatography is a highly versatile method for purifying both solid and liquid thiophene compounds, especially for separating complex mixtures or isomers. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase (eluent) passes through it.

For sensitive thiophene derivatives that may degrade on silica gel, the silica can be deactivated by treatment with a base like triethylamine, often added to the eluent at 1-2%.

Experimental Protocol: Column Chromatography of a Thiophene Derivative

This protocol provides a general guideline for purifying a thiophene compound using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use TLC to determine a suitable solvent system that provides good separation of the desired compound from impurities (a target Rf value of 0.2-0.4 is often ideal).

  • Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles. Add another layer of sand on top of the silica.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. Maintain a constant flow and ensure the solvent level does not drop below the top of the silica.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiophene derivative.

Chromatography_Workflow start Start prep_column Prepare Column (Silica Gel Slurry) start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Column Chromatography Experimental Workflow
Solvent Extraction

Solvent extraction is a fundamental technique used for separating a compound from a mixture by exploiting differences in its solubility between two immiscible liquid phases. In the context of thiophene purification, it is often used as an initial cleanup step. For instance, after a synthesis, the reaction mixture can be washed with a dilute acid to remove basic impurities and a dilute base to remove acidic impurities.

Recent studies have also explored the use of polyethylene glycol (PEG) to form deep eutectic solvents with thiophene, allowing for its efficient extraction from model oils, with single extraction efficiencies reaching up to 97.1% with PEG-400.[5]

Conclusion

The purification of thiophene compounds is a critical step in their application in research and industry. While distillation is ideal for volatile liquids and recrystallization excels for solids, column chromatography offers unparalleled versatility for complex mixtures. Extractive distillation and solvent extraction provide effective solutions for specific separation challenges. The choice of the optimal technique requires a careful consideration of the compound's properties, the nature of the impurities, and the desired scale and purity. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions for their purification needs.

References

Navigating the Selectivity Landscape of Thiophene-Based Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the vast chemical space of thiophene-containing molecules, 5-methylthiophene-3-carboxylic acid and its derivatives are of significant interest due to their diverse biological activities. However, a critical aspect of drug development is understanding a compound's selectivity profile to mitigate off-target effects and predict potential toxicities. This guide provides a comparative analysis of the cross-reactivity of thiophene-based carboxylic acid derivatives, drawing upon available experimental data for these and structurally related compounds to inform on potential off-target liabilities.

In Vitro Cross-Reactivity Profile of Thiophene Derivatives

While comprehensive public cross-reactivity screening data for a broad panel of this compound derivatives is limited, studies on structurally related thiophene amides and other analogs provide valuable insights into their potential off-target interactions. The following tables summarize key findings from in vitro kinase and other enzymatic assays.

Table 1: Kinase Inhibitory Activity of Thiophene-3-Carboxamide Derivatives

Compound ClassSpecific Derivative(s)Target KinaseActivity (IC50)Reference CompoundAlternative Compounds & Notes
Trisubstituted thiophene-3-carboxamide selenidesCompound 16e EGFR94.44 ± 2.22 nMErlotinib (Reference)Showed modest to excellent antiproliferative action against various cancer cell lines.[3]
4,5-dimethyl-2-acetamido-thiophene-3-carboxamidesCompound 25 JNK11.32 µM (kinase assay) 4.62 µM (pepJIP1 displacement)pep-JIP1 (peptide inhibitor)Enzyme kinetics suggested compound 25 is an ATP-competitive inhibitor as well as a mixed substrate competitive inhibitor.[4]
Thieno[2,3-d]pyrimidinesCompound 5 FLT332.435 ± 5.5 μMSorafenib (Reference)Exhibited the highest inhibitory activity against FLT3 among the tested thieno[2,3-d]pyrimidine derivatives.[5]

Table 2: Cytotoxicity Profile of Thiophene Carboxamide Derivatives against Cancer Cell Lines

Compound ClassSpecific Derivative(s)Cancer Cell LineCytotoxic Activity (IC50)Notes
Trisubstituted thiophene-3-carboxamide selenidesCompound 16e HCT1163.20 ± 0.12 µMDisplayed 8-fold less cytotoxicity in the normal HaCaT cell line (IC50 = 24.02 ± 0.45 µM), indicating some selectivity.[3]
Thiophene Carboxamide ScaffoldMB-D2 A375 (melanoma)Significant cytotoxic effectShowed high selectivity against A375 cancer cells with minimal effects on normal HaCaT cells.[6][7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are crucial. Below are methodologies for key assays commonly used in the assessment of thiophene derivatives.

In Vitro Kinase Inhibition Assay (Example: JNK1)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Recombinant human JNK1 enzyme, biotinylated-pepJIP1 peptide (substrate), anti-GST acceptor beads, streptavidin-coated donor beads, ATP, and test compounds.

  • Assay Procedure:

    • Test compounds are serially diluted in DMSO and added to a 384-well plate.

    • Recombinant JNK1 enzyme is added to the wells containing the test compounds and incubated.

    • The kinase reaction is initiated by the addition of a mixture of biotinylated-pepJIP1 peptide and ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is detected using a suitable technology, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A375) and a normal cell line (e.g., HaCaT) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Experimental Workflows and Pathways

Understanding the workflow of cross-reactivity screening and the potential signaling pathways affected by these compounds is essential for a comprehensive assessment.

experimental_workflow cluster_compound Compound Preparation cluster_screening Cross-Reactivity Screening cluster_assays Assay Types cluster_analysis Data Analysis Compound 5-Methylthiophene-3- carboxylic acid derivative Stock Stock Solution (DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Primary Primary Screen (Single High Concentration) Serial->Primary Dose Dose-Response (IC50 Determination) Primary->Dose Selectivity Selectivity Panel (e.g., Kinase Panel) Dose->Selectivity Biochemical Biochemical Assays (e.g., Kinase, Enzyme) Dose->Biochemical Cellular Cell-Based Assays (e.g., Cytotoxicity, Signaling) Dose->Cellular IC50 IC50 Calculation Selectivity->IC50 SelectivityScore Selectivity Score IC50->SelectivityScore SAR Structure-Activity Relationship (SAR) SelectivityScore->SAR

Caption: General workflow for in vitro cross-reactivity screening of small molecules.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JNK JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Thiophene Derivative Inhibitor->EGFR Inhibition Inhibitor->JNK Inhibition

Caption: Potential signaling pathways modulated by thiophene-based kinase inhibitors.

Conclusion and Future Directions

The available data, primarily from studies on thiophene carboxamide and related analogs, suggest that this class of compounds can exhibit potent and sometimes selective inhibitory activity against certain protein kinases, such as EGFR and JNK1. However, the lack of comprehensive, publicly available cross-reactivity data for this compound derivatives against broad panels of pharmacological targets underscores a significant knowledge gap.

For researchers and drug development professionals working with this scaffold, it is imperative to conduct thorough in vitro safety pharmacology profiling early in the discovery process. Screening against a diverse panel of receptors, ion channels, transporters, and enzymes will provide a more complete picture of a compound's selectivity and potential for off-target effects. This proactive approach will enable more informed decision-making, helping to prioritize candidates with the most favorable safety and efficacy profiles for further development. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound derivatives while minimizing the risk of unforeseen adverse events.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Methylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the proper disposal of 5-Methylthiophene-3-carboxylic acid (CAS No: 19156-50-4). The following procedures are compiled to ensure the safety of laboratory personnel and adherence to regulatory standards. This guide is intended for researchers, scientists, and professionals in the drug development field.

I. Hazard Profile and Safety Precautions

This compound is a combustible solid that can cause serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment to minimize exposure risks.

Hazard CategoryDescriptionPrecautionary Statements
Eye Irritation Causes serious eye irritation (H319).[1]Wear eye protection, such as safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Combustibility Combustible solid.[1]Keep away from heat, sparks, and open flames. Store in a well-ventilated place.[2]
General Handling Avoid breathing dust and contact with skin and eyes.Wash hands thoroughly after handling.[2] Use in a well-ventilated area or within a fume hood.[3]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or glasses.[1][2]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the CAS number "19156-50-4."

    • Include any relevant hazard pictograms (e.g., irritant).[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.

    • Ensure the container is stored separately from incompatible materials.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2][3]

IV. Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Chemical Waste Generation cluster_1 Step 1: Containerization & Labeling cluster_2 Step 2: Temporary Storage cluster_3 Step 3: Final Disposal cluster_4 Emergency Procedure: Spill A This compound for Disposal B Select Compatible Container (e.g., HDPE, Glass) A->B C Seal and Label Container: 'HAZARDOUS WASTE' 'this compound' 'CAS: 19156-50-4' Hazard Pictograms B->C D Store in Designated Satellite Accumulation Area C->D E Ensure area is cool, dry, and well-ventilated D->E F Segregate from Incompatible Materials D->F G Contact Institutional EHS or Licensed Waste Contractor D->G H Follow all Local, Regional, and National Regulations G->H I Arrange for Pickup and Transport to Approved Facility H->I J Spill Occurs K Evacuate & Ventilate J->K L Contain with Inert Material K->L M Collect Waste in Labeled Container L->M N Decontaminate Area M->N O Report to EHS N->O

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 5-Methylthiophene-3-carboxylic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory. The primary hazards associated with this chemical and its analogs include skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[3]
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data.[3] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[3]
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes.[3] Long pants and closed-toe shoes are also mandatory.[3]
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[3]

Operational and Disposal Plans

Safe handling extends beyond PPE. Adherence to proper operational and disposal procedures is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Avoid breathing dust, fumes, or vapors.[1][2]

  • Keep containers tightly closed when not in use.[1][4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]

  • Keep containers tightly closed.[1][4]

Disposal Plan:

  • Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[3]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[3]

  • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.[1]

Emergency First Aid

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been generated.

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Assemble PPE handling Handling - Work in fume hood - Avoid contact and inhalation prep->handling storage Storage - Cool, dry, well-ventilated - Tightly sealed container handling->storage spill Spill Response - Evacuate area - Use absorbent material - Decontaminate handling->spill waste Waste Disposal - Segregate waste - Label containers clearly handling->waste storage->handling spill->waste decon Decontamination - Clean work area - Remove PPE correctly waste->decon decon->prep For next use

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylthiophene-3-carboxylic acid
Reactant of Route 2
5-Methylthiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.